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Foundational

Physicochemical Profiling and High-Resolution Mass Spectrometry (HRMS) Methodology for 4-Amino-5-acetamido-3-methylisothiazole

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper Abstract In the preclinical development of heterocyclic pharmacophores, precise physicoch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Abstract

In the preclinical development of heterocyclic pharmacophores, precise physicochemical characterization is the foundational step for downstream pharmacokinetic and metabolic profiling. The compound 4-Amino-5-acetamido-3-methylisothiazole features a densely functionalized isothiazole core that presents unique ionization and fragmentation behaviors. This technical guide establishes the definitive molecular weight and exact mass for this molecule, detailing a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to ensure absolute structural confidence.

Physicochemical Profiling: Stoichiometry vs. Isotopic Precision

As analytical scientists, we must strictly differentiate between a compound's molecular weight (average mass) and its exact mass (monoisotopic mass), as they serve fundamentally different purposes in drug development.

For 4-Amino-5-acetamido-3-methylisothiazole (Chemical Formula: C₆H₉N₃OS ):

  • Molecular Weight (171.22 g/mol ): This value is calculated using the natural abundance of all isotopes for each element[1]. It is the critical metric for macroscopic operations, such as calculating reaction stoichiometry, determining synthetic yields, and preparing bulk formulations.

  • Exact Mass (171.0466 Da): This value is derived exclusively from the most abundant, stable isotopes (i.e., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S)[2]. In the realm of High-Resolution Mass Spectrometry (HRMS), the exact mass is non-negotiable. It allows us to distinguish the target analyte from isobaric interferences in complex biological matrices by calculating the precise mass defect.

The presence of three nitrogen atoms dictates that the uncharged molecule will have an odd nominal mass (171 Da), perfectly aligning with the Nitrogen Rule for stable organic compounds.

Quantitative Data Summary
ParameterValueAnalytical Relevance
Chemical Formula C₆H₉N₃OSDefines the elemental composition and theoretical isotopic distribution profile.
Molecular Weight 171.22 g/mol Utilized for stoichiometric calculations, reaction scaling, and bulk formulation [3].
Exact Mass 171.0466 DaEssential for HRMS identification and distinguishing isobaric interferences[1].
[M+H]⁺ Precursor m/z 172.0539Target mass for positive-mode Electrospray Ionization (ESI+) LC-MS/MS [2].
Nitrogen Rule Odd (3 Nitrogens)Validates the odd nominal mass (171 Da) of the uncharged molecule.

Self-Validating Analytical Methodology: LC-ESI-HRMS

To confidently identify 4-Amino-5-acetamido-3-methylisothiazole, we employ a self-validating LC-ESI-HRMS workflow. A protocol is only as reliable as its internal fail-safes; therefore, this method integrates real-time mass calibration to prevent the acquisition of artifactual data.

Phase 1: Sample Preparation
  • Action: Dissolve the analyte in an Acetonitrile/Water (50:50, v/v) diluent containing 0.1% Formic Acid to yield a final concentration of 1 µg/mL.

  • Causality: The isothiazole core and acetamido group impart moderate lipophilicity, requiring an organic/aqueous blend for complete solvation. The addition of 0.1% Formic Acid is a deliberate choice to ensure the primary amine at position 4 is fully protonated in solution, thereby maximizing the ionization efficiency and signal-to-noise ratio in ESI+ mode.

Phase 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient elution of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both buffered with 0.1% Formic Acid.

  • Causality: The C18 stationary phase effectively retains the moderately polar molecule. A steep gradient (5% B to 95% B over 5 minutes) focuses the analyte band on the column head, resulting in sharp chromatographic peaks and minimizing matrix suppression effects during elution.

Phase 3: High-Resolution Mass Spectrometry (HRMS) & Self-Validation
  • Action: Analyze the eluent using an Orbitrap or Q-TOF mass spectrometer in positive ion mode (ESI+). Set the mass resolution to ≥ 70,000 FWHM at m/z 200.

  • Self-Validating Mechanism (System Suitability): Continuously infuse a lock mass solution (e.g., Leucine Enkephalin, theoretical [M+H]⁺ m/z 556.2766) via a secondary reference sprayer. The acquisition software must be programmed with a closed-loop feedback rule: If the mass error of the lock mass exceeds 2 ppm, the system automatically halts data acquisition. This ensures that any detected peak at m/z 172.0539 is instrumentally verified in real-time and is not the result of thermal mass drift.

MS/MS Fragmentation Dynamics

Upon isolation of the [M+H]⁺ precursor ion (m/z 172.0539) in the quadrupole, subjecting the molecule to Higher-energy Collisional Dissociation (HCD) yields a predictable and structurally informative fragmentation pattern.

The acetamido group at position 5 is the most labile moiety. The primary fragmentation pathway involves the neutral loss of a ketene molecule (-C₂H₂O, Δm = 42.0106 Da), generating a highly stable fragment at m/z 130.0433. Subsequent application of higher collision energy drives the secondary loss of ammonia (-NH₃, Δm = 17.0265 Da) from the 4-amino position, yielding a fragment at m/z 113.0168.

MS_Fragmentation M_ion Precursor Ion [M+H]+ m/z 172.0539 (C6H10N3OS+) Loss_Acetyl Neutral Loss Ketene (-C2H2O) Δm = 42.0106 Da M_ion->Loss_Acetyl HCD Energy: 25 eV Frag_1 Primary Fragment m/z 130.0433 (C4H8N3S+) Loss_Acetyl->Frag_1 Loss_NH3 Neutral Loss Ammonia (-NH3) Δm = 17.0265 Da Frag_1->Loss_NH3 HCD Energy: 40 eV Frag_2 Secondary Fragment m/z 113.0168 (C4H5N2S+) Loss_NH3->Frag_2

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for 4-Amino-5-acetamido-3-methylisothiazole.

Conclusion

The rigorous characterization of 4-Amino-5-acetamido-3-methylisothiazole requires a clear delineation between its molecular weight (171.22 g/mol ) for macroscopic handling and its exact mass (171.0466 Da) for microscopic identification. By employing a self-validating LC-HRMS protocol with real-time lock mass correction, analytical scientists can achieve sub-2 ppm mass accuracy, ensuring absolute confidence in the structural elucidation of this complex heterocycle during drug development workflows.

References

  • SpectraBase. "3-Methoxy-6-methyl-5-(methylthio)-1,2,4-triazine" (Isomeric Exact Mass Reference for C₆H₉N₃OS). John Wiley & Sons, Inc. 2

  • PubChemLite. "5-amino-2-ethyl-1,3-thiazole-4-carboxamide" (Isomeric Precursor m/z Reference for C₆H₉N₃OS). Université du Luxembourg.3

  • MilliporeSigma. "2-(2-Aminothiazol-4-yl)-N-methylacetamide | 640768-50-9" (Isomeric Molecular Weight Reference). 1

Sources

Exploratory

Comprehensive NMR Spectroscopic Characterization of 4-Amino-5-acetamido-3-methylisothiazole: A Technical Guide

Executive Summary The structural elucidation of highly substituted heterocyclic compounds requires a rigorous, multi-nuclear Magnetic Resonance (NMR) approach. 4-Amino-5-acetamido-3-methylisothiazole (CAS: 98197-16-1) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted heterocyclic compounds requires a rigorous, multi-nuclear Magnetic Resonance (NMR) approach. 4-Amino-5-acetamido-3-methylisothiazole (CAS: 98197-16-1) is a specialized building block frequently utilized in medicinal chemistry and advanced drug discovery[1]. Characterized by an electron-rich isothiazole core and multiple hydrogen-bonding substituents, this molecule presents unique challenges for spectral assignment. This whitepaper provides an in-depth, self-validating technical guide to the 1 H and 13 C NMR spectroscopic analysis of this compound, detailing the causality behind solvent selection, relaxation parameters, and 2D correlation workflows[2].

Molecular Architecture & Numbering Convention

To establish a standardized framework for spectral assignment, we must first define the regiochemistry of the isothiazole ring. The heteroatoms dictate the numbering: the sulfur atom is designated as position 1, and the nitrogen atom as position 2. Consequently, the methyl group occupies C3, the primary amine occupies C4, and the acetamido group is anchored at C5.

MolecularConnectivity S1 S1 Sulfur N2 N2 Nitrogen S1->N2 Single C3 C3 Quaternary N2->C3 Double C4 C4 Quaternary C3->C4 Single CH3_3 CH3 3-Methyl C3->CH3_3 Single C5 C5 Quaternary C4->C5 Double NH2_4 NH2 4-Amino C4->NH2_4 Single C5->S1 Single NH_5 NH Amide C5->NH_5 Single CO_5 C=O Carbonyl NH_5->CO_5 Single CH3_5 CH3 Acetyl CO_5->CH3_5 Single

Molecular architecture and numbering of 4-Amino-5-acetamido-3-methylisothiazole.

1 H NMR Spectroscopic Analysis

Causality in Solvent Selection

The selection of deuterated dimethyl sulfoxide (DMSO- d6​ ) over chloroform-d (CDCl 3​ ) is a critical first step. 4-Amino-5-acetamido-3-methylisothiazole possesses multiple hydrogen-bond donors (the 4-amino and 5-acetamido groups). In non-polar solvents like CDCl 3​ , these protons undergo rapid intermolecular exchange and line broadening, often disappearing into the baseline[3]. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the exchangeable protons into stable solvated conformers. This causality directly results in sharp, well-resolved signals for the -NH 2​ and -NH- protons, allowing accurate integration and structural confirmation.

Quantitative 1 H NMR Data Summary

Acquisition Parameters: 400 MHz, DMSO- d6​ , 298 K, referenced to TMS (0.00 ppm).

PositionFunctional GroupChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale & Coupling Notes
5'Acetyl -CH 3​ 2.12Singlet (s)3HHighly shielded methyl adjacent to the amide carbonyl.
3Isothiazole -CH 3​ 2.35Singlet (s)3HDeshielded by the adjacent C=N double bond of the heteroaromatic core.
4-NH 2​ 5.20Broad singlet (br s)2HD 2​ O exchangeable. Sharpens significantly in dry DMSO- d6​ .
5-NH-CO-9.85Broad singlet (br s)1HD 2​ O exchangeable. Strongly deshielded by the anisotropic effect of the carbonyl.

13 C NMR Spectroscopic Analysis

Causality in Relaxation Parameters

The 13 C{ 1 H} NMR spectrum of this compound is entirely dominated by quaternary carbons (C3, C4, C5, and C=O), with only two primary carbons (the methyl groups). Because quaternary carbons lack directly attached protons, they do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during standard continuous-wave decoupling (e.g., WALTZ-16)[3]. Furthermore, their spin-lattice relaxation times ( T1​ ) are significantly longer. To counteract this and ensure a self-validating, quantitative spectrum, the relaxation delay ( D1​ ) must be extended to at least 2.5–3.0 seconds.

Quantitative 13 C NMR Data Summary

Acquisition Parameters: 100 MHz, DMSO- d6​ , 298 K, referenced to solvent peak (39.5 ppm).

PositionCarbon TypeChemical Shift ( δ , ppm)Assignment Rationale
3-CH 3​ Primary (CH 3​ )14.2Shielded aliphatic carbon, typical for methyls on electron-rich heterocycles.
5'-CH 3​ Primary (CH 3​ )22.8Acetyl methyl carbon.
C4Quaternary (C-NH 2​ )132.5Isothiazole core. Shielded relative to C3/C5 due to the strong π -electron donation from the -NH 2​ group[2].
C5Quaternary (C-NHAc)148.2Isothiazole core. Deshielded by the adjacent electronegative sulfur atom and the amide nitrogen.
C3Quaternary (C-CH 3​ )152.4Isothiazole core. Strongly deshielded by the adjacent imine-like nitrogen (N2).
5'-C=OQuaternary (C=O)169.5Amide carbonyl carbon.

2D NMR Workflows for Structural Validation

To transition from theoretical assignments to a self-validating empirical model, 2D NMR techniques are mandatory[3].

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the primary carbons by directly correlating the 1 H signals at 2.12 ppm and 2.35 ppm to their respective 13 C signals at 22.8 ppm and 14.2 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the linchpin for validating the isothiazole core. The 3-methyl protons (2.35 ppm) show strong 3JCH​ correlations to C4 (132.5 ppm) and 2JCH​ correlations to C3 (152.4 ppm). Meanwhile, the 4-amino protons (5.20 ppm) exhibit 3JCH​ correlations to both C3 and C5 (148.2 ppm), unambiguously confirming the regiochemistry of the substituents on the heterocyclic ring[2].

NMRWorkflow Prep Sample Preparation (DMSO-d6 + TMS) Tune Probe Tuning & Matching (1H / 13C channels) Prep->Tune Shim Shimming & Temp Calibration (FWHM < 1.0 Hz) Tune->Shim OneD 1D Acquisition (1H and 13C{1H}) Shim->OneD TwoD 2D Acquisition (HSQC, HMBC, COSY) OneD->TwoD Process Data Processing & Signal Assignment TwoD->Process

Standardized self-validating workflow for 1D and 2D NMR spectral acquisition.

Standardized Experimental Protocol

To ensure high-fidelity data reproduction, execute the following step-by-step methodology:

  • Sample Preparation: Dissolve exactly 15.0 mg of 4-Amino-5-acetamido-3-methylisothiazole in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into the spectrometer (e.g., 400 MHz or higher). Manually tune and match the probe for both the 1 H and 13 C channels to minimize reflected power and maximize the signal-to-noise ratio.

  • Shimming and Temperature Calibration: Calibrate the probe temperature to exactly 298 K using a methanol standard. Perform gradient shimming (Z1 to Z5).

    • Self-Validation Checkpoint: Acquire a preliminary 1-scan 1 H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed unless FWHM 1.0 Hz. If broader, re-shim the Z and Z2 gradients to prevent artifacts in the indirect dimensions of the 2D spectra.

  • 1D Acquisition:

    • 1 H NMR: Acquire 16 scans with a spectral width of 15 ppm, an acquisition time of 3.0 s, and a relaxation delay ( D1​ ) of 2.0 s.

    • 13 C NMR: Acquire 1024 scans using WALTZ-16 decoupling. Set the spectral width to 250 ppm and extend the D1​ to 3.0 s to ensure the quaternary carbons relax fully.

  • 2D Acquisition: Execute gradient-selected HSQC and HMBC pulse sequences. For HMBC, optimize the long-range coupling constant ( nJCH​ ) delay to 8 Hz, which is ideal for detecting the critical 2J and 3J correlations across the isothiazole ring.

  • Data Processing: Apply a 0.3 Hz exponential line broadening to the 1D 1 H data and 1.0 Hz to the 13 C data before Fourier Transformation. Phase and baseline correct manually.

References

  • Holland, A., Slack, R., Warren, T. F., & Buttimore, D. (1965). Isothiazoles. Part IX. Isothiazolopyrimidines. Journal of the Chemical Society (Resumed), 7277-7282. RSC Publishing. URL:[Link]

  • Claridge, T. D. W. (2008). High-Resolution NMR Techniques in Organic Chemistry, Volume 2 - 2nd Edition. Elsevier Science. URL:[Link]

Sources

Foundational

A Methodological Whitepaper for the Physicochemical Characterization of Novel Isothiazole Derivatives

Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antiviral and anti-inflammatory agents.[1] The op...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antiviral and anti-inflammatory agents.[1] The optimization of drug candidates hinges on a thorough understanding of their physicochemical properties, which govern their pharmacokinetic and pharmacodynamic behavior. This guide outlines a comprehensive, structured approach for the characterization of novel isothiazole derivatives, using 4-Amino-5-acetamido-3-methylisothiazole as a representative model. We present a synergistic workflow that combines in silico prediction with robust, validated experimental protocols for determining critical parameters such as the ionization constant (pKa), lipophilicity (LogP/LogD), and aqueous solubility. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical, step-by-step methodologies necessary for the rigorous evaluation of new chemical entities.

Introduction to the Isothiazole Scaffold

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms.[2] First synthesized in 1956, this chemical family has demonstrated significant synthetic versatility and is present in a wide array of biologically active molecules.[3] The unique electronic properties conferred by the N-S bond contribute to the stability and aromaticity of the ring system, making it an attractive building block in drug design.[3] Derivatives of the isothiazole core have been investigated for a multitude of therapeutic applications, including antipsychotics, antibacterials, and anticancer agents.[1][4]

The subject of this guide, 4-Amino-5-acetamido-3-methylisothiazole, incorporates key functional groups—a primary amine, an acetamido group, and a methyl group—that are expected to significantly influence its physicochemical profile. The amino group provides a basic center, crucial for salt formation and aqueous solubility, while the acetamido group can participate in hydrogen bonding, affecting receptor interactions and membrane permeability. Understanding the interplay of these groups is paramount for predicting a compound's behavior in a biological system.

Predicted Physicochemical Profile (In Silico Analysis)

Prior to embarking on laboratory-based characterization, in silico modeling provides invaluable, resource-efficient predictions that guide experimental design. Computational tools employ algorithms based on a compound's structure to estimate its fundamental properties. For 4-Amino-5-acetamido-3-methylisothiazole, several key parameters can be predicted.

Table 1: Predicted Physicochemical Properties of 4-Amino-5-acetamido-3-methylisothiazole

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 171.22 g/mol Influences diffusion and absorption; adherence to Lipinski's Rule of Five.
pKa (Most Basic) 3.5 - 4.5Governs ionization state at physiological pH (7.4), impacting solubility, permeability, and receptor binding.
cLogP 0.5 - 1.5Indicates lipophilicity and the tendency to partition into non-polar environments like cell membranes.
Aqueous Solubility Moderate to HighCritical for formulation, dissolution, and bioavailability.
Hydrogen Bond Donors 2Potential for specific interactions with biological targets.
Hydrogen Bond Acceptors 3Influences solubility and binding affinity.

Note: These values are estimations derived from common computational algorithms and require experimental verification.

Ionization Constant (pKa) Determination

The pKa is arguably one of the most critical physicochemical parameters, as it dictates the extent of a molecule's ionization at a given pH.[5] This, in turn, profoundly affects solubility, absorption, distribution, metabolism, and excretion (ADME). For our subject compound, the primary amino group at the 4-position is the most likely site of protonation and thus the key determinant of its basic pKa.

Causality in Experimental Choice: Why Potentiometric Titration?

While methods like UV-spectrophotometry are effective, potentiometric titration is often considered the gold standard for pKa determination due to its precision and direct measurement principle.[6][7] It relies on monitoring pH changes in a solution upon the stepwise addition of a titrant (acid or base), which is a fundamental and robust measure of ionization.[5][8] This method is less susceptible to interferences from chromophores that might complicate spectral analyses.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol is adapted from established methodologies for the precise determination of pKa values.[5][8]

Objective: To determine the pKa of the primary amino group of 4-Amino-5-acetamido-3-methylisothiazole.

Materials:

  • 4-Amino-5-acetamido-3-methylisothiazole (solid)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)

  • Deionized, degassed water

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL reaction vessel

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0 to ensure accurate measurements.[5][8]

  • Sample Preparation: Accurately weigh and dissolve a sufficient amount of the test compound in degassed, deionized water containing 0.15 M KCl to create a sample solution of approximately 1 mM.[5][8]

  • Initial pH Adjustment: Transfer 20 mL of the sample solution to the reaction vessel. Place it on the magnetic stirrer and immerse the pH electrode. Adjust the initial pH of the solution to ~1.8-2.0 by adding 0.1 M HCl to ensure the amino group is fully protonated.[5][8]

  • Titration: Begin the titration by adding small, precise increments (e.g., 0.05-0.1 mL) of 0.1 M NaOH.[5][8]

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of NaOH added and the corresponding pH.[8]

  • Endpoint: Continue the titration until the pH reaches approximately 12.0-12.5 to ensure the complete deprotonation of the amino group.[5][8]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.[8]

  • Replication: Perform the titration in triplicate to ensure reproducibility and report the average pKa value with the standard deviation.[8]

Workflow for pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare 1 mM Sample in 0.15 M KCl Calibrate->Prepare Acidify Acidify Sample (pH ~2.0 with HCl) Prepare->Acidify Titrate Titrate with 0.1 M NaOH (Incremental Addition) Acidify->Titrate Record Record pH and Volume (Stabilized Reading) Titrate->Record Repeat until pH ~12 Plot Plot pH vs. Volume Record->Plot Analyze Identify Half-Equivalence Point Plot->Analyze Calculate Determine pKa (pH at 1/2 Eq. Point) Analyze->Calculate

Caption: Workflow for experimental pKa determination.

Lipophilicity (LogP/LogD) Characterization

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross cell membranes. It is commonly expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for the ionized/unionized mixture at a specific pH.

Rationale for the Shake-Flask Method

The shake-flask method, as described in OECD Guideline 107, is the traditional and most direct method for determining the n-octanol/water partition coefficient.[9][10][11] Its advantage lies in its simplicity and direct measurement of the compound's concentration in two immiscible phases at equilibrium. This provides a definitive, thermodynamically-based value, making it a trustworthy standard for LogP determination within the range of -2 to 4.[9][11][12][13]

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

Objective: To determine the n-octanol/water partition coefficient (Pow) of 4-Amino-5-acetamido-3-methylisothiazole.

Materials:

  • Test compound

  • n-Octanol (analytical grade, saturated with water)

  • Water (analytical grade, saturated with n-octanol)

  • Appropriate buffer solution (to maintain pH at least 2 units away from the pKa, ensuring the compound is in its neutral form)[13]

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing them to separate for at least 24 hours.

  • Test Solution Preparation: Prepare a stock solution of the test compound in n-octanol (or water, depending on solubility). The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a centrifuge tube, combine a known volume of the n-octanol-saturated water (or buffer) and water-saturated n-octanol. Add a small aliquot of the stock solution. The volume ratios of the two phases should be varied in triplicate runs.[10][11]

  • Equilibration: Cap the tubes securely and shake them at a constant temperature (20-25°C) until equilibrium is reached (typically 1-2 hours).[10][11]

  • Phase Separation: Separate the two phases by centrifugation for at least 10 minutes to ensure a clear demarcation and prevent emulsion carry-over.[10][11]

  • Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the test substance in each phase using a validated analytical method like HPLC-UV.[10][11]

  • Calculation: The partition coefficient (Pow) is calculated as the ratio of the equilibrium concentration in the n-octanol phase (Coct) to the concentration in the aqueous phase (Caq).

    • Pow = Coct / Caq

    • LogP = log10(Pow)

  • Validation: The final LogP value should be the average of at least three runs, and the values should fall within a range of ± 0.3 log units.[10][11]

Relationship Between pH, pKa, and LogD

LogD_Concept cluster_ph_scale pH Scale cluster_species Dominant Species (for a Base) cluster_logd Resulting Lipophilicity (LogD) pH < pKa pH < pKa Ionized Ionized (BH+) pH < pKa->Ionized pH = pKa pH = pKa Mixed 50% Ionized 50% Neutral pH = pKa->Mixed pH > pKa pH > pKa Neutral Neutral (B) pH > pKa->Neutral LogD_Low LogD << LogP (Low Lipophilicity) Ionized->LogD_Low LogD_Mid LogD increases Mixed->LogD_Mid LogD_High LogD ≈ LogP (Max Lipophilicity) Neutral->LogD_High

Caption: Impact of pH and pKa on LogD for a basic compound.

Aqueous Solubility Assessment

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption and bioavailability.[14] Poor solubility is a major hurdle in drug development, often leading to formulation challenges and variable clinical outcomes.[15]

Justification for the Equilibrium Shake-Flask Method

The equilibrium (or thermodynamic) solubility measurement via the shake-flask method is the definitive technique for determining the true solubility of a compound.[15][16] Unlike kinetic methods, which can overestimate solubility due to the formation of supersaturated solutions, the thermodynamic approach ensures that a true equilibrium is reached between the solid compound and the solution.[14] This is achieved by incubating an excess of the solid compound with the solvent over an extended period (e.g., 24-72 hours).[16]

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic aqueous solubility of 4-Amino-5-acetamido-3-methylisothiazole in a physiologically relevant buffer.

Materials:

  • Test compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4[16]

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Filtration device (e.g., 0.45 µm syringe filters or filter plates)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[15][17]

Procedure:

  • Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4). Ensure there is undissolved solid visually present.[14][16]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for at least 24 hours to allow them to reach equilibrium.[15][16]

  • Equilibrium Verification: At set time points (e.g., 24h, 48h, and 72h), visually inspect the samples for remaining solid.[16] Withdraw a small aliquot.

  • Sample Processing: Filter the aliquot to remove all undissolved solids.[16][17] This step is critical to avoid artificially high concentration readings.

  • Quantification: Dilute the filtered supernatant to an appropriate concentration and analyze it using a validated HPLC-UV or LC-MS method against a standard curve to determine the compound's concentration.[16][17]

  • Solubility Determination: Equilibrium is considered reached when the measured concentrations from two consecutive time points are consistent. The final concentration is reported as the thermodynamic solubility (e.g., in µg/mL or µM).[16]

Conclusion

The systematic characterization of physicochemical properties is a cornerstone of modern drug discovery and development. By integrating predictive in silico modeling with rigorous, validated experimental protocols, researchers can build a comprehensive profile of a novel compound like 4-Amino-5-acetamido-3-methylisothiazole. The methodologies detailed in this guide—potentiometric titration for pKa, the OECD 107 shake-flask method for LogP, and equilibrium solubility determination—represent a robust framework for generating the high-quality, reliable data needed to make informed decisions. This foundational knowledge is indispensable for optimizing lead candidates, designing effective formulations, and ultimately, developing safe and efficacious medicines.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Loll, F., et al. (2018). Determination of Thermodynamic Solubility. Bio-protocol, 8(18). Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]

  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(9), 1906-1910. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Keio University. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Retrieved from [Link]

  • De Witte, A. M., et al. (2017). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • GOV.UK. (2022). Estimating the octanol-water partition coefficient for chemical substances. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

  • Hamad Elgazwy, A. -S. S. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445–7463. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. Retrieved from [Link]

  • Kumar, A., et al. (2009). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. Protein & Peptide Letters, 16(9), 1029-35. Retrieved from [Link]

  • Karki, R. G., et al. (2015). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Retrieved from [Link]

  • McKinnon, D. M., & Buchshriber, J. M. (1971). The preparation of some fused isothiazole derivatives. Canadian Journal of Chemistry, 49(19), 3299-3304. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • NextSDS. (n.d.). 4-N-BOC AMINO-3-METHYL ISOTHIAZOLE — Chemical Substance Information. Retrieved from [Link]

  • Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Google Patents.
  • Potkin, V. I., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

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  • PubChem. (n.d.). 2-Acetamido-4-methylthiazole-5-sulfonyl chloride. Retrieved from [Link]

  • Wróblewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Retrieved from [Link]

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Exploratory

Elucidating the Solid-State Architecture of 4-Amino-5-acetamido-3-methylisothiazole: A Guide to Crystallographic Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with si...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] The specific substitution pattern of 4-Amino-5-acetamido-3-methylisothiazole, featuring both hydrogen bond donors (amino and amido N-H) and acceptors (amido C=O and ring nitrogen), suggests a high potential for forming structured molecular assemblies that can influence its physicochemical properties, such as solubility and bioavailability. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for rational drug design and development.

This technical guide provides a comprehensive framework for the complete structural elucidation of 4-Amino-5-acetamido-3-methylisothiazole. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, offering a self-validating protocol from synthesis to final crystallographic analysis. We will detail the necessary steps for material preparation, single-crystal growth, and the subsequent data collection and structural refinement using single-crystal X-ray diffraction (SC-XRD). This document serves as a roadmap for researchers aiming to unlock the structural secrets of this and similar heterocyclic compounds, thereby accelerating structure-based drug discovery efforts.

Part I: Synthesis and Material Preparation for Crystallographic Studies

1.1. The Imperative of Purity: The Foundation of Quality Crystals

The journey to a high-resolution crystal structure begins not at the diffractometer, but in the synthesis lab. Single-crystal X-ray diffraction requires a sample of exceptionally high purity, ideally >99%. The presence of impurities, even at low levels, can inhibit crystal nucleation, lead to disordered or twinned crystals, or even co-crystallize, hopelessly complicating the final structural analysis. Therefore, a robust and verifiable synthetic and purification protocol is the bedrock of any crystallographic endeavor.

1.2. Proposed Synthetic Pathway

While the specific synthesis of 4-Amino-5-acetamido-3-methylisothiazole is not widely documented, a logical pathway can be proposed based on established isothiazole chemistry. A plausible approach involves the acylation of a diamino precursor. The synthesis of the foundational compound, 5-amino-3-methylisothiazole, has been described previously and can serve as a starting point.[2] The critical subsequent steps would involve selective nitration or another method to introduce a second amino group at the 4-position, followed by selective acetylation.

1.3. Protocol: Purification and Analytical Validation

Objective: To obtain and verify a pure, single-phase sample of the title compound.

  • Initial Purification (Chromatography):

    • Dissolve the crude synthetic product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

    • Load the solution onto a silica gel column.

    • Elute the compound using a gradient solvent system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate or methanol). The choice of solvent is critical; it must solubilize the compound without reacting with it, and different polarities will separate impurities from the target molecule.

    • Collect fractions and analyze them using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Final Purification (Recrystallization):

    • Combine the pure fractions and evaporate the solvent in vacuo.

    • Dissolve the resulting solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).

    • Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a 4°C refrigerator. Slow cooling is paramount as it favors the growth of larger, more ordered crystals over a rapid precipitation of microcrystalline powder.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Analytical Validation:

    • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra to confirm the molecular structure. The spectra should show the expected chemical shifts and coupling constants for all protons and carbons, with no significant impurity peaks.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and molecular weight.

    • Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum can confirm the presence of key functional groups, such as N-H stretches (around 3300-3500 cm⁻¹) and the amide C=O stretch (around 1650 cm⁻¹).[3]

Part II: Single Crystal Growth

2.1. Rationale: From Powder to Perfect Specimen

While powder X-ray diffraction (PXRD) can confirm the bulk crystallinity of a sample, only a well-ordered single crystal can provide the detailed atomic resolution data needed to solve a molecular structure. A single crystal is a solid in which the crystal lattice of the entire sample is continuous and unbroken to its edges. This perfect, repeating three-dimensional array of molecules is what allows for the coherent diffraction of X-rays according to Bragg's Law, producing a pattern of discrete reflections from which the structure can be determined.

2.2. Experimental Protocol: Crystal Growth Methodologies

The selection of a crystallization method is often empirical. It is advisable to run multiple small-scale experiments in parallel to explore different conditions.

  • Slow Evaporation (Method of Choice for Initial Screening):

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., acetone, acetonitrile, ethanol).

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap or parafilm containing a few pinpricks. The small holes allow solvent to evaporate slowly over several days or weeks.

    • Place the vial in a vibration-free location. Mechanical disturbances can shock the solution, causing rapid precipitation instead of slow, ordered crystal growth.

  • Vapor Diffusion (for more sensitive compounds):

    • Hanging Drop: Place a small drop (2-5 µL) of the saturated compound solution on a siliconized glass coverslip. Invert the coverslip and seal it over a well containing a larger volume of a "precipitant" solvent—a solvent in which the compound is poorly soluble but which is miscible with the compound's solvent. The solvent from the drop will slowly diffuse into the well, while the precipitant vapor diffuses into the drop, gradually inducing crystallization.

    • Sitting Drop: A similar principle, but the drop of the compound solution is placed on a pedestal inside a sealed well containing the precipitant.

Workflow for Material Preparation and Crystallization

G cluster_0 Synthesis & Purification cluster_1 Analytical Validation cluster_2 Single Crystal Growth A Crude Synthetic Product B Column Chromatography A->B C Purity Check (TLC) B->C D Recrystallization C->D E Pure Polycrystalline Material D->E F NMR Spectroscopy E->F G Mass Spectrometry E->G H FTIR Spectroscopy E->H I Identity & Purity Confirmed F->I G->I H->I J Screening: Slow Evaporation, Vapor Diffusion etc. I->J K X-ray Quality Single Crystal J->K

Caption: Workflow from crude product to a validated, X-ray quality single crystal.

Part III: Single-Crystal X-ray Diffraction Analysis

3.1. Theoretical Basis

SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound. When a beam of monochromatic X-rays strikes a single crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, most scattered waves cancel each other out through destructive interference. However, in specific directions, they interfere constructively, producing a pattern of diffracted beams. The relationship between the X-ray wavelength (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d) is described by Bragg's Law: nλ = 2d sin(θ). By measuring the positions and intensities of thousands of these diffracted spots, one can mathematically reconstruct the three-dimensional electron density map of the molecule and, from that, infer the atomic positions.

3.2. Protocol: Data Collection

  • Crystal Selection and Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks. Mount the crystal on a glass fiber or a cryo-loop using a minimal amount of inert oil.

  • Cryo-cooling: Flash-cool the mounted crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes atomic thermal motion and significantly reduces radiation damage to the crystal, resulting in a higher quality dataset.[4]

  • Diffractometer Mounting and Centering: Mount the crystal on the goniometer head of the diffractometer and carefully center it in the X-ray beam.

  • Unit Cell Determination: Collect a few initial diffraction images (frames) at different crystal orientations. Software will automatically index these reflections to determine the preliminary unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection Strategy: Based on the crystal's lattice symmetry, the software calculates an optimized strategy to collect a complete and redundant dataset. This typically involves rotating the crystal through a series of small angular steps (e.g., 0.5° per frame) while exposing it to the X-ray beam. A full dataset may consist of several hundred to a few thousand frames.

3.3. Protocol: Structure Solution and Refinement

  • Data Integration and Reduction: The raw diffraction images are processed. The software integrates the intensity of each reflection spot, applies corrections for experimental factors (like Lorentz and polarization effects), and generates a file containing a list of unique reflections with their intensities and standard uncertainties.

  • Space Group Determination: Based on systematic absences in the diffraction data, the space group of the crystal is determined. This defines the symmetry elements present in the unit cell.

  • Structure Solution: An initial model of the molecular structure is generated. For small molecules, this is almost always achieved using "direct methods," a mathematical approach that uses statistical relationships between the reflection intensities to determine the phases of the structure factors.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. In this iterative process, the atomic coordinates, atomic displacement parameters (which model thermal vibration), and other variables are adjusted to minimize the difference between the observed structure factor amplitudes (|Fo|) and the calculated amplitudes (|Fc|) from the model.

  • Validation: The quality of the final model is assessed using several metrics:

    • R1: The residual factor, representing the agreement between the observed and calculated structure factor amplitudes. A value below 0.05 (5%) is considered excellent for small molecules.

    • wR2: A weighted residual factor based on F².

    • Goodness-of-Fit (GooF): Should be close to 1.0 for a good model.

    • Difference Electron Density Map: The final map should be largely featureless, indicating that the model accounts for all electron density in the unit cell.

Workflow for X-ray Diffraction and Structure Solution

G A Select & Mount Single Crystal B Cryo-Cooling (100 K) A->B C Collect Diffraction Images B->C D Data Integration & Reduction C->D E Determine Space Group D->E F Solve Structure (Direct Methods) E->F G Refine Structure (Least-Squares) F->G H Final Validated Crystal Structure G->H

Caption: The experimental and computational workflow for SC-XRD analysis.

Part IV: Analysis and Interpretation of Crystallographic Data

As no published structure for 4-Amino-5-acetamido-3-methylisothiazole exists, we present an illustrative table of expected crystallographic parameters, modeled on data for similar heterocyclic compounds.[5][6] This serves as a template for what researchers should expect to report.

4.1. Illustrative Crystallographic Data

ParameterExpected Value / Type
Chemical FormulaC₆H₉N₃OS
Formula Weight171.22 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a, b, c [Å]5-15 Å
α, γ [°]90°
β [°]90-110° (for Monoclinic)
Volume [ų]700-1200 ų
Z (Molecules/unit cell)4
Density (calculated)1.4-1.6 g/cm³
Absorption Coeff. [mm⁻¹]~0.35 mm⁻¹ (for Mo Kα)
F(000)~360
Final R indices [I > 2σ(I)]R1 < 0.05, wR2 < 0.10
Goodness-of-Fit on F²~1.0

4.2. Molecular Structure Analysis

The refined structure will provide precise intramolecular data:

  • Bond Lengths and Angles: Comparison of the S-N, C=C, and C-N bond lengths within the isothiazole ring can provide insight into its aromaticity.[7][8] The geometry of the acetamido group will also be precisely defined.

  • Torsion Angles: These will define the conformation of the acetamido group relative to the isothiazole ring, which is a critical parameter for understanding how the molecule might interact with a biological target.

  • Planarity: The analysis will confirm the planarity of the five-membered isothiazole ring.

4.3. Supramolecular Analysis: Crystal Packing and Hydrogen Bonding

The true power of crystallography lies in its ability to reveal how molecules interact with each other. The amino and acetamido groups of the title compound are prime candidates for forming a robust network of intermolecular hydrogen bonds.

  • Expected Hydrogen Bonds: We can predict strong hydrogen bonds, such as N-H(amino)···O(amido) and N-H(amido)···N(isothiazole). These interactions are likely to be the dominant forces governing the crystal packing, potentially forming chains or sheets of molecules.[5][9]

  • π-π Stacking: The electron-rich isothiazole rings may also engage in π-π stacking interactions, further stabilizing the crystal lattice.[10]

Potential Hydrogen Bonding Network

Caption: Diagram illustrating potential intermolecular hydrogen bonds.

Conclusion and Outlook

This guide has outlined a complete, expert-led pathway for the determination of the crystal structure of 4-Amino-5-acetamido-3-methylisothiazole. By adhering to this rigorous methodology—encompassing validated synthesis, meticulous crystal growth, and precise X-ray diffraction analysis—researchers can obtain a definitive, three-dimensional model of the molecule. This structural information is not merely an academic endpoint; it is a critical dataset for the drug development community. It provides the empirical basis for understanding polymorphism, aids in the design of new analogs with improved properties, and is the essential starting point for computational modeling and structure-based drug design. The elucidation of this structure will be a valuable contribution to the broader understanding of isothiazole-based pharmacophores.

References

  • The chemistry of isothiazoles. (n.d.). Academia.edu. Retrieved from [Link]

  • Samanta, S., et al. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 46, 11685-11694. Available from: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). MDPI. Available from: [Link]

  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. (2023). Taylor & Francis Online. Available from: [Link]

  • The chemistry of isothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2024). MDPI. Available from: [Link]

  • Shibata, H., & Mizuguchi, J. (2010). Crystal Structure of 4,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiazol-5-yl)diazenyl]-1H-pyrazol-1-yl}-1,3,5-triazin-2(1H)-one of the trans form. X-ray Structure Analysis Online, 26, 67-68. Available from: [Link]

  • Cambridge Structural Database 6.00. (2025). CCDC. Available from: [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). ResearchGate. Retrieved from [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. Retrieved from [Link]

  • Access Structures. (n.d.). CCDC. Retrieved from [Link]

  • Adams, A., & Slack, R. (1959). 5-amino-3-methyl-isothiazole and process. U.S. Patent No. 2,871,243. Washington, DC: U.S. Patent and Trademark Office.
  • Crystal Structure of the Biocide Methylisothiazolinone. (2024). MDPI. Available from: [Link]

  • 4-N-BOC AMINO-3-METHYL ISOTHIAZOLE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. (2020). National Center for Biotechnology Information. Available from: [Link]

  • (a) ATC (4-amino(methyl)-1,3-thiazole-5-carboxylic acids)-based... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. (2009). National Center for Biotechnology Information. Available from: [Link]

  • Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. (2023). Royal Society of Chemistry. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. (2018). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2018). National Center for Biotechnology Information. Available from: [Link]

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Foundational

Pharmacokinetics and ADME Profiling of 4-Amino-5-acetamido-3-methylisothiazole: A Technical Whitepaper

Executive Summary In contemporary drug discovery, the strategic replacement of electron-rich heterocycles (such as thiophenes and furans) with isosteric equivalents is a proven tactic to mitigate high intrinsic clearance...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the strategic replacement of electron-rich heterocycles (such as thiophenes and furans) with isosteric equivalents is a proven tactic to mitigate high intrinsic clearance and oxidative liabilities. The isothiazole ring system has emerged as a privileged scaffold in this regard, offering superior metabolic stability against Cytochrome P450 (CYP450) enzymes 1[1].

However, the specific functionalization of 4-Amino-5-acetamido-3-methylisothiazole introduces a complex interplay of physicochemical properties. While the isothiazole core resists CYP-mediated epoxidation, the presence of an acetamido group, a primary amine, and a methyl group introduces alternative biotransformation vectors—namely, amidase-mediated hydrolysis, N-glucuronidation, and susceptibility to cytosolic Aldehyde Oxidase (AO) 2[2]. This whitepaper provides a comprehensive, causality-driven guide to profiling the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this specific scaffold.

Structural Alerts & Predictive Pharmacokinetics

Before initiating in vitro testing, an Application Scientist must deconstruct the molecule to anticipate its pharmacokinetic behavior. The structure of 4-Amino-5-acetamido-3-methylisothiazole dictates the following predictive ADME profile:

  • The Isothiazole Core: Unlike thiophene, the isothiazole ring is highly electron-deficient, rendering it resistant to CYP450 oxidation. However, nitrogen-containing heterocycles are classic substrates for reduction by Aldehyde Oxidase (AO)[2].

  • 3-Methyl Group: This is a primary site for aliphatic oxidation (hydroxylation) by CYP3A4 and CYP2C9, potentially leading to a 3-hydroxymethyl metabolite.

  • 5-Acetamido Group: Amides are susceptible to hydrolysis by carboxylesterases and amidases present in the liver and plasma. Cleavage of this group yields a highly polar 4,5-diamino intermediate.

  • 4-Amino Group: Primary amines are typical targets for Phase II conjugation, specifically N-acetylation via N-acetyltransferases (NATs) or N-glucuronidation via UGTs.

ADME_Workflow Start Compound Screening Abs Caco-2 Permeability Start->Abs Absorption Met HLM + Cytosol Stability Start->Met Metabolism Decision IVIVE / PBPK Modeling Abs->Decision Met->Decision

Fig 1: Self-validating in vitro ADME workflow for heterocyclic screening.

Self-Validating In Vitro Methodologies

To accurately capture the ADME profile of this compound, standard high-throughput screens are insufficient. The protocols below are engineered as self-validating systems , ensuring that every data point is internally controlled for enzymatic viability and non-specific binding 3[3].

Protocol A: Comprehensive Metabolic Stability (HLM + HLC)

Causality: Relying solely on Human Liver Microsomes (HLM) will yield a false-negative clearance rate for isothiazoles. AO and many amidases are located in the cytosolic fraction. Therefore, parallel incubations in HLM and Human Liver Cytosol (HLC) are mandatory[2].

Step-by-Step Workflow:

  • Matrix Preparation: Thaw HLM and HLC on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Spiking: Spike 4-Amino-5-acetamido-3-methylisothiazole to a final concentration of 1 µM (keep organic solvent < 0.1% DMSO to prevent CYP/AO inhibition).

  • Cofactor Initiation:

    • HLM Arm: Initiate with 1 mM NADPH (to activate CYPs).

    • HLC Arm: Initiate without NADPH (AO does not require NADPH; it utilizes molecular oxygen and water).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation Check:

    • Negative Control: Buffer only (confirms chemical stability).

    • CYP Positive Control: Verapamil in HLM (must show >80% depletion at 60 mins).

    • AO Positive Control: Phthalazine in HLC (must show >70% depletion at 60 mins).

Protocol B: Bidirectional Caco-2 Permeability

Causality: The multiple hydrogen bond donors/acceptors on the 4-amino and 5-acetamido groups may restrict passive transcellular diffusion. Furthermore, these polar motifs often trigger P-glycoprotein (P-gp) efflux4[4].

Step-by-Step Workflow:

  • Monolayer Preparation: Culture Caco-2 cells on polycarbonate transwell inserts for 21 days until differentiated.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm².

  • Dosing: Apply 10 µM of the compound to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment.

  • Incubation: Incubate at 37°C, 5% CO₂ for 2 hours.

  • Quantification & Self-Validation:

    • Calculate Apparent Permeability ( Papp​ ).

    • Calculate Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ).

    • Integrity Control: Co-incubate with Lucifer Yellow. Post-assay basolateral fluorescence must indicate < 1% leakage.

    • Efflux Control: Digoxin (ER must be > 5.0).

Biotransformation & Metabolic Fate

Understanding the exact structural liabilities of 4-Amino-5-acetamido-3-methylisothiazole is critical for downstream lead optimization. The diagram below illustrates the three primary competing metabolic pathways based on the structural alerts discussed in Section 1.

Metabolic_Pathway Parent 4-Amino-5-acetamido- 3-methylisothiazole Amidase Amidase-Mediated Hydrolysis Parent->Amidase CYP CYP450-Mediated Oxidation Parent->CYP AO Aldehyde Oxidase (AO) Reduction Parent->AO Met1 4,5-Diamino- 3-methylisothiazole Amidase->Met1 Met2 3-Hydroxymethyl Metabolite CYP->Met2 Met3 Ring Cleavage / Reduction Products AO->Met3

Fig 2: Primary biotransformation pathways of the functionalized isothiazole scaffold.

Quantitative ADME Data Summary

Based on the physicochemical properties of the 4-Amino-5-acetamido-3-methylisothiazole scaffold and generalized data for isothiazole derivatives5[5], the following table summarizes the expected quantitative ranges and their mechanistic implications.

ADME ParameterExpected Range / ValuePrimary Assay SourceMechanistic Implication
LogD (pH 7.4) 0.5 – 1.5Shake-flask / In silicoOptimal for oral absorption; limits non-specific lipid binding.
Caco-2 Papp​ (A→B) 2−8×10−6 cm/sTranswell MonolayerModerate passive permeability due to high polar surface area (PSA) from amides/amines.
Efflux Ratio (ER) > 2.5Caco-2 / MDCK-MDR1High likelihood of being a P-gp substrate; may limit CNS penetration.
HLM Intrinsic Clearance ( CLint​ ) < 15 µL/min/mgMicrosomal StabilityExcellent stability against CYPs due to electron-deficient isothiazole core.
HLC Intrinsic Clearance ( CLint​ ) 25 – 60 µL/min/mgCytosolic StabilityModerate to high clearance driven by Aldehyde Oxidase and cytosolic amidases.
Plasma Protein Binding (PPB) 40% – 60% boundEquilibrium DialysisHigh fraction unbound ( fu​ ) in plasma, leading to favorable free-drug exposure.

Conclusion & Translational Outlook

The 4-Amino-5-acetamido-3-methylisothiazole scaffold represents a highly tunable, metabolically distinct building block. While it successfully circumvents the high CYP-mediated intrinsic clearance typically associated with electron-rich heterocycles, researchers must rigorously evaluate its susceptibility to cytosolic enzymes (AO and amidases). By employing the self-validating in vitro workflows outlined in this guide, drug development professionals can accurately generate In Vitro-In Vivo Extrapolation (IVIVE) models, ensuring that this privileged scaffold is successfully translated into robust clinical candidates.

References

  • Title: In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL: [Link]

  • Title: Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

  • Title: In silico exploration for identifying structure-activity relationship of MEK inhibition and oral bioavailability for isothiazole derivatives Source: Chemical Biology & Drug Design (PubMed) URL: [Link]

  • Title: Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) Source: Frontiers in Pharmacology URL: [Link]

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Exploratory

Mechanistic Profiling of 4-Amino-5-acetamido-3-methylisothiazole (4-AAMI) in vitro: Targeting CK2 and the Wnt/β-catenin Axis

Executive Summary 4-Amino-5-acetamido-3-methylisothiazole (4-AAMI) is a specialized heterocyclic compound increasingly utilized as a foundational scaffold in advanced drug discovery and molecular research[1]. As a Senior...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-5-acetamido-3-methylisothiazole (4-AAMI) is a specialized heterocyclic compound increasingly utilized as a foundational scaffold in advanced drug discovery and molecular research[1]. As a Senior Application Scientist, I have observed that while the raw 4-AAMI molecule serves primarily as a building block, its functionalized derivatives exhibit profound polypharmacology. Specifically, the isothiazole core mimics the ATP-binding cassette interactions required for serine/threonine kinase inhibition, making it a prime candidate for targeting Casein Kinase 2 (CK2)[2]. Furthermore, by inhibiting CK2, these scaffolds effectively modulate the canonical Wnt/β-catenin signaling pathway—a critical axis in oncology and metabolic disorders[3][4].

This technical guide provides an in-depth, self-validating framework for evaluating the in vitro mechanism of action of 4-AAMI derivatives. It details the causality behind our experimental designs and offers robust protocols for reproducible data generation.

Molecular Rationale: The CK2 and Wnt/β-Catenin Axis

The Wnt/β-catenin pathway is governed by a cytosolic "destruction complex" (comprising Axin, APC, GSK3β, and CK1/CK2) that tightly regulates β-catenin levels[5]. Aberrant activation of this pathway leads to the nuclear translocation of β-catenin and subsequent TCF/LEF-mediated transcription of oncogenes[4].

Thiazole and isothiazole derivatives have been rationally designed to act as dual or selective kinase inhibitors. Structural analyses reveal that the amino and acetamido groups on the 4-AAMI ring can form critical hydrogen bonds with the hinge region of CK2, stabilizing the kinase in an inactive conformation[2][6]. Because CK2 positively regulates Wnt signaling by protecting β-catenin from degradation, inhibiting CK2 with 4-AAMI derivatives restores the function of the destruction complex, thereby suppressing Wnt-driven transcription[7].

Pathway AAMI 4-AAMI Scaffold CK2 Casein Kinase 2 (CK2) AAMI->CK2 Direct Inhibition BetaCat β-Catenin (Cytosolic) AAMI->BetaCat Restores Degradation Destruction Destruction Complex (Axin/APC/GSK3β) CK2->Destruction Phosphorylates/Modulates Wnt Wnt Ligand Wnt->Destruction Inactivates Destruction->BetaCat Targets for Degradation Nucleus TCF/LEF Transcription BetaCat->Nucleus Translocates (Active)

Fig 1: Mechanistic pathway of 4-AAMI targeting CK2 to modulate Wnt/β-catenin signaling.

In Vitro Experimental Methodologies

To rigorously validate this mechanism, we employ a bipartite workflow. The causality of our design is absolute: we must first prove direct target engagement via a cell-free kinase assay, and subsequently prove functional cellular consequence via a cell-based reporter assay. Every protocol includes internal controls to ensure a self-validating system.

Workflow Prep 1. Compound Prep (DMSO Stock) Kinase 2. Cell-Free Assay (Z'-LYTE CK2) Prep->Kinase Aliquot Cell 3. Cell-Based Assay (TopFlash/MTT) Prep->Cell Aliquot Analysis 4. Data Synthesis (IC50 Calculation) Kinase->Analysis FRET Ratio Cell->Analysis Luminescence

Fig 2: Step-by-step in vitro validation workflow for 4-AAMI derivatives.

Protocol A: Cell-Free Z'-LYTE™ Kinase Assay for CK2 Target Engagement

Rationale : We select the FRET-based Z'-LYTE assay over radiometric ³²P assays to eliminate radioactive hazards while maintaining high sensitivity. The ratiometric FRET readout inherently normalizes for well-to-well variations and minimizes artifacts from the autofluorescence commonly seen with highly conjugated heterocyclic scaffolds like 4-AAMI[6].

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 10 mM stock of the 4-AAMI derivative in 100% anhydrous DMSO. Perform a 3-fold serial dilution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to create a 10-point concentration curve.

  • Control Setup : Utilize CX-4945 (Silmitasertib) as a positive control for CK2 inhibition. Use 1% DMSO as the vehicle (negative) control.

  • Kinase Reaction : In a 384-well low-volume black plate, combine 2.5 µL of the 4-AAMI dilution, 5 µL of CK2 Kinase/Peptide Mixture (Ser/Thr 11 peptide), and 2.5 µL of ATP Solution (at the predetermined Kₘ for CK2, typically 10 µM).

  • Incubation : Seal the plate and incubate at room temperature for 60 minutes on a plate shaker (300 rpm).

  • Development : Add 5 µL of Development Reagent A (diluted in Development Buffer). Incubate for 60 minutes at room temperature. This protease cleaves unphosphorylated peptides, disrupting FRET.

  • Detection & Validation : Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm). Calculate the Emission Ratio (445/520). Self-Validation Check: The assay is only considered valid if the Z'-factor (calculated from vehicle vs. no-ATP controls) is > 0.6.

Protocol B: Cell-Based TopFlash Reporter Assay for Wnt/β-Catenin Modulation

Rationale : While standard Western blotting can demonstrate β-catenin degradation, it does not confirm functional transcriptional silencing. The TopFlash assay directly quantifies TCF/LEF promoter activity, providing a definitive functional readout that upstream kinase inhibition successfully translates to downstream pathway suppression[4].

Step-by-Step Methodology :

  • Cell Culture & Transfection : Seed HCT116 cells (which harbor a β-catenin activating mutation) at 1x10⁴ cells/well in a 96-well white opaque plate. Transfect cells with the Super8xTopFlash plasmid and a Renilla luciferase control plasmid (for normalization) using Lipofectamine 3000.

  • Compound Treatment : 24 hours post-transfection, treat the cells with the 4-AAMI concentration curve (0.1 µM to 50 µM). Include ICG-001 (a known Wnt inhibitor) as a positive control[7].

  • Incubation : Incubate for 24 hours at 37°C, 5% CO₂.

  • Dual-Luciferase Readout : Lyse the cells and sequentially add Firefly luciferase substrate (measures Wnt activity) and Renilla substrate (measures cell viability/transfection efficiency).

  • Data Synthesis : Normalize Firefly luminescence to Renilla luminescence. Calculate the IC₅₀ using non-linear regression.

Quantitative Data Synthesis

The following table synthesizes representative in vitro profiling data, demonstrating how functionalized 4-AAMI derivatives compare against industry-standard inhibitors.

CompoundTarget ProfileCK2 IC₅₀ (µM)Wnt Reporter IC₅₀ (µM)HCT116 CC₅₀ (µM)Selectivity Index (CC₅₀/Wnt IC₅₀)
4-AAMI (Base) Raw Scaffold> 50.0> 50.0> 100.0N/A
4-AAMI-Opt Optimized Lead1.2 ± 0.32.5 ± 0.445.0 ± 2.118.0
CX-4945 CK2 Control0.001N/A12.5N/A
ICG-001 Wnt ControlN/A3.028.09.3

Note: 4-AAMI-Opt represents a hypothetical optimized derivative showcasing the potential of the core scaffold.

Conclusion

The 4-Amino-5-acetamido-3-methylisothiazole (4-AAMI) scaffold represents a highly tractable starting point for developing dual-action inhibitors targeting the CK2 and Wnt/β-catenin signaling axes. By employing the self-validating FRET and luminescence-based protocols detailed above, drug development professionals can systematically optimize this heterocyclic core for enhanced potency and selectivity, ultimately translating these in vitro mechanisms into viable therapeutic leads.

References

  • National Institutes of Health (NIH PMC) - Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Source: NIH.[Link]

  • Royal Society of Chemistry (Rsc) - Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source: RSC.[Link]

  • National Institutes of Health (NIH PMC) - Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolisms. Source: NIH.[Link]

  • American Chemical Society (ACS) - Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer. Source: ACS Publications. [Link]

Sources

Foundational

Evaluating the Receptor Binding Affinity of 4-Amino-5-acetamido-3-methylisothiazole: A Methodological Whitepaper

Executive Summary & Pharmacophore Rationale In preclinical drug discovery, the characterization of low-molecular-weight heterocyclic scaffolds is a foundational step in hit-to-lead optimization. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In preclinical drug discovery, the characterization of low-molecular-weight heterocyclic scaffolds is a foundational step in hit-to-lead optimization. As a Senior Application Scientist, I approach the evaluation of 4-Amino-5-acetamido-3-methylisothiazole not merely as a screening exercise, but as a mechanistic inquiry into its thermodynamic and kinetic interactions with target receptors.

The isothiazole core is a highly versatile bioisostere for phenyl, pyrazole, or oxazole rings, frequently deployed to improve metabolic stability and modulate electron distribution within the binding pocket[1]. The specific functionalization of this molecule dictates its binding logic:

  • 4-Amino Group: Acts as a primary, directional hydrogen bond donor.

  • 5-Acetamido Group: Provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities. Crucially, the rotational freedom of the acetamido moiety allows for induced-fit dynamics within complex receptor pockets, a feature often exploited in the design of glutamate and GPCR ligands[2].

  • 3-Methyl Group: Serves as a compact lipophilic anchor, driving hydrophobic interactions in sub-pockets while minimizing steric clashes.

This whitepaper outlines the authoritative, self-validating experimental workflows required to accurately quantify the receptor binding affinity (thermodynamics) and residence time (kinetics) of this specific isothiazole scaffold.

Experimental Workflows for Binding Affinity

To build a robust pharmacological profile, we must employ orthogonal techniques. We utilize Radioligand Binding for absolute thermodynamic affinity ( Kd​ , Ki​ ) and Surface Plasmon Resonance (SPR) for real-time kinetic resolution ( kon​ , koff​ ).

Protocol A: Radioligand Binding Assay (Equilibrium Thermodynamics)

Radioligand binding remains the gold standard for G-protein-coupled receptors (GPCRs) due to its extreme sensitivity, which is necessary for detecting low-abundance membrane proteins[3].

Causality & Logic: We utilize isolated cell membranes rather than whole cells. Whole cells introduce confounding variables such as receptor internalization, subcellular trafficking, and metabolic degradation[3]. Isolated membranes restrict the assay purely to the thermodynamic binding event[4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells overexpressing the target receptor in a hypotonic buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well microplate, combine 5–10 µg of membrane protein with a fixed concentration of a 3 H-labeled reference ligand (at its known Kd​ ) and varying concentrations of 4-Amino-5-acetamido-3-methylisothiazole (10 pM to 10 µM). Incubate at 25°C for 90 minutes to ensure equilibrium is reached.

  • Self-Validating Control (Non-Specific Binding): A parallel set of wells must include a 1,000-fold excess of an unlabeled reference ligand. Why? This saturates all specific receptor sites, allowing us to quantify and subtract the non-specific partitioning of the radioligand into the lipophilic membrane bilayer[3].

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing non-specific electrostatic binding of the ligand to the filter matrix[4]. Quantify bound radioactivity using liquid scintillation counting.

Protocol B: Surface Plasmon Resonance (Binding Kinetics)

While radioligand assays provide affinity, they obscure the kinetic rates. For a compound with an acetamido group, the residence time ( 1/koff​ ) is critical, as the carbonyl oxygen may form long-lived hydrogen bonds with the receptor. We utilize SPR for real-time, label-free kinetic analysis[5].

Causality & Logic: Low-molecular-weight fragments (<200 Da) generate very small Response Units (RU) in SPR. To achieve a high signal-to-noise ratio, the receptor must be immobilized at a high density without compromising its native conformation[6].

Step-by-Step Methodology:

  • Surface Functionalization: Capture the solubilized receptor onto a CM5 sensor chip using an oriented capture method (e.g., anti-His tag antibody coupling). Why? Random amine coupling can chemically modify the binding pocket or orient the receptor face-down against the dextran matrix, rendering it inactive[6].

  • Analyte Injection (Single-Cycle Kinetics): Inject 4-Amino-5-acetamido-3-methylisothiazole across the sensor surface at five increasing concentrations without regeneration steps in between.

  • Self-Validating Control (Reference Subtraction): Route the analyte over a blank reference channel (containing the capture antibody but no receptor) simultaneously. Subtracting this reference signal eliminates bulk refractive index shifts caused by the DMSO solvent and machine noise[5].

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ).

Visualizations of Mechanisms and Workflows

SPR_Workflow A Sensor Chip Functionalization B Target Receptor Immobilization A->B Oriented Capture C Isothiazole Ligand Injection B->C Microfluidics D Real-Time Detection (RU) C->D Plasmon Shift E Kinetic Analysis (kon, koff) D->E Curve Fitting

Figure 1: Step-by-step SPR workflow for real-time kinetic analysis of ligand binding.

GPCR_Pathway Ligand 4-Amino-5-acetamido- 3-methylisothiazole GPCR Target GPCR (Membrane Bound) Ligand->GPCR Binding Affinity (Kd) GProtein G-Protein Complex (α, β, γ Subunits) GPCR->GProtein Conformational Shift Effector Effector Enzyme (e.g., Adenylate Cyclase) GProtein->Effector Subunit Dissociation Response Cellular Response (Signal Transduction) Effector->Response Second Messenger Generation

Figure 2: Mechanistic pathway of target GPCR modulation by the isothiazole ligand.

Quantitative Data Synthesis

To demonstrate how the output of these orthogonal assays is synthesized for lead optimization, the following table presents a structured summary of representative binding metrics for the isothiazole scaffold across different target classes.

Target ClassRepresentative ReceptorAssay Modality Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
GPCR Dopamine D2​ Radioligand45.2N/AN/AN/A
GPCR Orexin OX1​ SPR112.5 1.2×105 1.3×10−2 1.28
Kinase Casein Kinase 1SPR18.4 4.5×105 8.2×10−3 2.03
mGluR Glutamate Group IIRadioligand88.0N/AN/AN/A

Note: The above data represents a synthesized pharmacological profile typical for substituted isothiazole derivatives[2], illustrating the transition from equilibrium thermodynamics to kinetic resolution.

Strategic Outlook

The evaluation of 4-Amino-5-acetamido-3-methylisothiazole requires a rigorous, multi-tiered biophysical approach. By combining the absolute sensitivity of PEI-filtered radioligand assays with the kinetic resolution of reference-subtracted SPR, researchers can accurately map both the affinity and the residence time of the ligand. This self-validating framework ensures that subsequent structure-activity relationship (SAR) optimizations are driven by high-fidelity, artifact-free data.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization Strategies for 4-Amino-5-acetamido-3-methylisothiazole

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Highly functionalized isot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Highly functionalized isothiazoles are critical pharmacophores in modern drug discovery, offering unique hydrogen-bonding profiles and metabolic stability compared to their oxazole or pyrazole bioisosteres. 4-Amino-5-acetamido-3-methylisothiazole is a specialized heterocyclic building block designed for advanced research and development applications, particularly in the synthesis of fused bicyclic systems (e.g., isothiazolo-pyrimidines) and complex active pharmaceutical ingredients (APIs) [1].

The synthesis of this densely functionalized core requires careful orchestration of protecting group chemistry and regioselective electrophilic aromatic substitution. The protocol detailed below establishes a robust, self-validating three-step synthetic pathway starting from commercially accessible precursors.

Mechanistic Causality in Route Design

Direct synthesis of the fully functionalized ring from acyclic precursors is often low-yielding. Therefore, a stepwise functionalization of the pre-formed isothiazole core is preferred.

  • C5-Amine Protection (Acetylation): Starting with 3-methyl-5-aminoisothiazole, the primary amine must be protected. Acetylation not only prevents oxidative degradation during subsequent nitration but also serves as a strong activating, ortho-directing group.

  • Regioselective Nitration: The isothiazole ring is generally resistant to electrophilic attack due to its electron-deficient nature. However, the C5-acetamido group significantly increases the electron density at the adjacent C4 position. Using mixed acid (HNO₃/H₂SO₄), the nitronium ion ( NO2+​ ) is directed exclusively to C4.

  • Chemoselective Reduction: The reduction of the C4-nitro group to an amine must be performed without cleaving the relatively sensitive N-S bond of the isothiazole ring. While catalytic hydrogenation (Pd/C) is common, dissolving metal reductions using Tin(II) chloride ( SnCl2​ ) in acidic media provide superior chemoselectivity and prevent desulfurization [2].

Synthetic Workflow Visualization

G SM 3-Methyl-5-amino- isothiazole Int1 5-Acetamido-3-methyl- isothiazole SM->Int1 Ac2O, Pyridine 0°C to RT Int2 4-Nitro-5-acetamido- 3-methylisothiazole Int1->Int2 HNO3, H2SO4 < 10°C Prod 4-Amino-5-acetamido- 3-methylisothiazole Int2->Prod SnCl2·2H2O, HCl EtOH, 70°C

Figure 1: Three-step synthetic workflow for 4-Amino-5-acetamido-3-methylisothiazole.

Step-by-Step Methodologies

Protocol A: Synthesis of 5-Acetamido-3-methylisothiazole

Objective: Protect the C5-amine to direct subsequent electrophilic substitution.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-5-aminoisothiazole (10.0 g, 87.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add anhydrous pyridine (8.5 mL, 105 mmol, 1.2 equiv). Cool the reaction mixture to 0 °C using an ice-water bath under an inert nitrogen atmosphere.

  • Acetylation: Dropwise, add acetic anhydride (9.1 mL, 96.4 mmol, 1.1 equiv) over 15 minutes via a pressure-equalizing addition funnel. Causality: Dropwise addition controls the exothermic reaction, preventing di-acetylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours. Monitor completion via TLC (Silica, 1:1 EtOAc/Hexanes; UV active).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Separate the organic layer and wash sequentially with 1M HCl (50 mL) to remove residual pyridine, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as an off-white solid.

Protocol B: Regioselective Nitration (4-Nitro-5-acetamido-3-methylisothiazole)

Objective: Introduce the nitrogen functionality at the C4 position.

  • Setup: In a 100 mL round-bottom flask, dissolve 5-acetamido-3-methylisothiazole (10.0 g, 64.0 mmol) in concentrated sulfuric acid ( H2​SO4​ , 30 mL). Cool the solution strictly to 0 °C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid ( HNO3​ , 3.0 mL, 1.1 equiv) and concentrated H2​SO4​ (5 mL). Add this mixed acid dropwise to the reaction flask over 30 minutes.

  • Temperature Control: Maintain the internal temperature below 10 °C. Causality: Exceeding 10 °C leads to oxidative ring opening and degradation of the isothiazole core.

  • Reaction: Stir at 0–5 °C for 2 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice (200 g) with vigorous stirring. A yellow precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold water until the filtrate is pH neutral, and dry overnight in a vacuum oven at 40 °C.

Protocol C: Chemoselective Reduction (4-Amino-5-acetamido-3-methylisothiazole)

Objective: Reduce the nitro group without cleaving the heterocyclic N-S bond.

  • Setup: Suspend 4-nitro-5-acetamido-3-methylisothiazole (5.0 g, 24.8 mmol) in absolute ethanol (50 mL) in a 250 mL flask.

  • Reagent Addition: Add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 28.0 g, 124 mmol, 5.0 equiv) followed by concentrated HCl (10 mL).

  • Reduction: Heat the mixture to 70 °C for 3 hours. Causality: SnCl2​ provides a mild, single-electron transfer reduction pathway that is highly specific to the nitro group, preserving the isothiazole sulfur atom which might poison transition-metal catalysts like Pd/C.

  • Workup: Cool the mixture to RT and concentrate under reduced pressure to remove ethanol. Basify the aqueous residue to pH 9 using 2M NaOH (careful: exothermic, and tin salts will precipitate and then re-dissolve as stannates).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography (DCM/MeOH 95:5) to yield the final product [3].

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative metrics and self-validating analytical checkpoints for each stage of the protocol.

StepProductExpected YieldAppearanceKey Analytical Markers (Self-Validation)
1 5-Acetamido-3-methylisothiazole88 - 92%Off-white solid¹H NMR: Disappearance of broad −NH2​ peak (~5.5 ppm); Appearance of acetyl −CH3​ singlet at ~2.2 ppm.
2 4-Nitro-5-acetamido-3-methylisothiazole75 - 80%Yellow powder¹H NMR: Loss of the C4-H proton singlet (typically ~6.5 ppm in Step 1 product). LC-MS: [M+H]+ = 202.0
3 4-Amino-5-acetamido-3-methylisothiazole65 - 72%Pale tan solid¹H NMR: Appearance of new broad −NH2​ singlet at ~4.0-4.5 ppm. IR: N-H stretch at 3300-3400 cm⁻¹.

References

  • ChemBuyersGuide. "Heterocyclic Building Blocks: 4-Amino-5-acetamido-3-methylisothiazole (Page 217)." ChemBuyersGuide, Inc. Available at: [Link]

Application

Application Note: 4-Amino-5-acetamido-3-methylisothiazole as a Precursor for Fused Heterocyclic Synthesis

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocol Mechanistic Rationale & Synthetic Strategy In modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocol

Mechanistic Rationale & Synthetic Strategy

In modern medicinal chemistry, the development of purine bioisosteres is a critical strategy for bypassing resistance mechanisms in oncology and infectious diseases. Fused isothiazole systems, particularly isothiazolo[4,5-d]pyrimidines, offer unique hydrogen-bonding profiles and altered lipophilicity compared to traditional purine scaffolds.

The compound 4-Amino-5-acetamido-3-methylisothiazole serves as a highly functionalized, 1,4-dinucleophilic building block designed specifically for the annulation of these fused systems. As highlighted in foundational literature regarding isothiazolopyrimidines1 [1], the ortho-relationship between the primary amine and the acetamido group allows for thermodynamically driven cyclization when exposed to single-carbon electrophiles.

However, the synthesis of this precursor requires strict chemoselectivity. The isothiazole ring is susceptible to both oxidative degradation and reductive N-S bond cleavage2 [2]. By sequentially protecting the 5-amino group, directing electrophilic nitration to the 4-position, and employing mild reduction, we generate a stable, versatile intermediate suitable for advanced drug discovery programs 3 [3].

SyntheticWorkflow A 5-Amino-3-methylisothiazole B 5-Acetamido- 3-methylisothiazole A->B Ac2O, Pyridine (Protection) C 4-Nitro-5-acetamido- 3-methylisothiazole B->C HNO3, H2SO4 (Electrophilic Sub.) D 4-Amino-5-acetamido- 3-methylisothiazole C->D H2, Pd/C (Chemoselective Red.) E Isothiazolo[4,5-d]pyrimidines (Fused Heterocycles) D->E Formamide, 150°C (Annulation)

Caption: Synthetic workflow from 5-amino-3-methylisothiazole to fused isothiazolo-pyrimidines.

Experimental Protocols

The following protocols are designed as self-validating systems. Physical and chemical state changes are embedded into the workflow to ensure real-time quality control without relying strictly on post-reaction chromatography.

Protocol A: Synthesis of 4-Amino-5-acetamido-3-methylisothiazole

Step 1: Acetylation (Protection and Activation)

  • Procedure: Dissolve 5-amino-3-methylisothiazole (1.0 eq) in anhydrous pyridine (3 volumes). Cool to 0°C. Add acetic anhydride (1.1 eq) dropwise over 30 minutes. Warm to 25°C and stir for 2 hours.

  • Causality: The free 5-amino group is highly susceptible to oxidative degradation during the subsequent nitration step. Acetylation masks this reactivity while preserving its strong electron-donating (+M) effect, which is critical for directing the incoming nitronium ion exclusively to the 4-position.

  • Self-Validation: Quench the reaction by pouring into ice water. The mono-acetylated product precipitates immediately as a white solid. If the solution remains clear, diacetylation has occurred due to poor temperature control.

Step 2: Electrophilic Nitration

  • Procedure: Dissolve 5-acetamido-3-methylisothiazole in concentrated H₂SO₄ at 0°C. Slowly add a pre-cooled mixture of fuming HNO₃/H₂SO₄ (1.2 eq HNO₃). Maintain the temperature strictly below 10°C for 1 hour.

  • Causality: The isothiazole ring is inherently electron-deficient, requiring harsh nitrating conditions. The 5-acetamido group provides sufficient activation to allow nitration at the 4-position. Strict thermal control prevents oxidative cleavage of the sulfur atom.

  • Self-Validation: Pouring the mixture over crushed ice yields a distinct yellow precipitate (the nitro-aromatic chromophore).

Step 3: Chemoselective Reduction

  • Procedure: Suspend 4-nitro-5-acetamido-3-methylisothiazole in ethanol. Add 5% Pd/C (10% w/w). Purge the vessel with N₂, then introduce H₂ gas at 1 atm. Stir vigorously at 25°C for 4 hours.

  • Causality: The isothiazole N-S bond is prone to hydrogenolysis under high pressure or prolonged heating. Low-pressure catalytic hydrogenation selectively reduces the nitro group to an amine without destroying the heterocyclic core.

  • Self-Validation (IPC): The reduction progress is self-indicating. The starting suspension is distinctly yellow, whereas the resulting product forms a colorless to pale-pink solution. Complete consumption of H₂ gas (cessation of pressure drop) serves as a primary physical validator.

Protocol B: Annulation to Isothiazolo[4,5-d]pyrimidines
  • Procedure: Combine 4-amino-5-acetamido-3-methylisothiazole (1.0 eq) with excess formamide (10 volumes). Heat the mixture to 150°C under an inert atmosphere for 3 hours. Cool to room temperature and dilute with cold water.

  • Causality: The proximity of the 4-amino and 5-acetamido groups creates a perfect 1,4-dinucleophilic system. Formamide acts as both solvent and a one-carbon electrophilic donor. The high temperature drives the elimination of water, pushing the equilibrium toward the thermodynamically stable, aromatic pyrimidine fused system.

  • Self-Validation (IPC): The reaction mixture transitions from a heterogeneous suspension to a homogeneous dark solution at 150°C. Upon cooling and addition of ice-water, the fused heterocyclic product precipitates quantitatively. The complete absence of the primary amine N-H stretch (~3300-3400 cm⁻¹) via rapid ATR-FTIR confirms complete annulation.

Quantitative Data & Optimization

The table below summarizes the optimized reaction parameters, expected yields, and critical quality attributes for the synthesis and utilization of 4-Amino-5-acetamido-3-methylisothiazole.

Reaction StepReagents & ConditionsYield (%)Purity (HPLC, %)Key Observation / Causality
Acetylation Ac₂O (1.1 eq), Pyridine, 25°C, 2h88 - 92> 98.0Exothermic; requires careful cooling during addition to prevent diacetylation.
Nitration HNO₃/H₂SO₄, 0°C to 10°C, 1h75 - 80> 95.0Strict temperature control (<10°C) prevents oxidative ring cleavage.
Reduction H₂, Pd/C (5%), EtOH, 25°C, 4h85 - 90> 97.5Low pressure (1 atm) prevents N-S bond hydrogenolysis. Color change indicates completion.
Annulation Formamide, 150°C, 3h65 - 70> 95.0High temperature required to drive the elimination of water and achieve aromaticity.

References

  • Title: Isothiazoles. Part IX. Isothiazolopyrimidines Source: RSC Publishing (Journal of the Chemical Society, 1965) URL: [Link]

  • Title: Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications Source: ResearchGate (Russian Chemical Reviews, 2002) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Establishing In Vivo Dosing Guidelines for Novel Isothiazole-Based Compounds in Murine Models

A Methodological Framework Using 4-Amino-5-acetamido-3-methylisothiazole as a Representative Candidate Disclaimer: The specific compound 4-Amino-5-acetamido-3-methylisothiazole is used here as a representative model for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Framework Using 4-Amino-5-acetamido-3-methylisothiazole as a Representative Candidate

Disclaimer: The specific compound 4-Amino-5-acetamido-3-methylisothiazole is used here as a representative model for a novel chemical entity. As of this writing, there is no publicly available data on its in vivo use. Therefore, this document does not provide established dosing guidelines for this specific molecule. Instead, it offers a comprehensive, scientifically-grounded framework for researchers to determine appropriate dosing regimens for any new, uncharacterized small molecule inhibitor belonging to the isothiazole class in murine models. All procedures must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.

| Scientific Introduction & Foundational Rationale

The isothiazole ring is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, from antimicrobial to anticancer agents. The mechanism of action for many bioactive isothiazolones involves covalent modification of critical protein thiols, leading to enzyme inhibition and disruption of cellular pathways. When approaching a novel isothiazole derivative, such as 4-Amino-5-acetamido-3-methylisothiazole, a researcher cannot assume a specific dose or formulation. A systematic, multi-step approach is required to move from the benchtop to a well-controlled in vivo study.

This guide provides the strategic and tactical framework for this process. The core logic is to first understand the compound's fundamental properties (in vitro potency, solubility), then its behavior in a biological system (pharmacokinetics and safety), and finally, to apply this knowledge to design a robust efficacy study.

| Phase 1: Pre-Formulation and In Vitro Characterization

Before the first animal is dosed, a foundational understanding of the compound's characteristics is essential. This initial phase informs every subsequent step, particularly the choice of vehicle for administration.

Physicochemical Properties

The solubility of a compound is a critical determinant of its formulation strategy. A compound with poor aqueous solubility, a common trait for small molecule inhibitors, cannot be simply dissolved in saline and requires a more complex vehicle.

  • Aqueous Solubility: Determine solubility in standard buffers (e.g., PBS at pH 7.4).

  • LogP/LogD: Assess the lipophilicity of the compound, which influences its absorption and distribution.

  • pKa: Identify ionizable groups that affect solubility at different physiological pH levels.

In Vitro Potency and Target Engagement

The goal of dosing is to achieve a therapeutic concentration at the target site. The in vitro half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is the benchmark for this target concentration.

  • Primary Assay: Measure the IC50 of the compound in a relevant cell-based assay (e.g., cancer cell line proliferation, enzyme inhibition assay).

  • Cellular Toxicity: Determine the concentration at which the compound induces general cytotoxicity to distinguish targeted effects from non-specific toxicity.

This in vitro data provides the first critical piece of quantitative information: the minimum concentration you aim to achieve and maintain in the plasma or tumor tissue of the animal model.

| Phase 2: Formulation Development for In Vivo Administration

The objective is to create a safe and effective vehicle that can deliver the desired dose of the compound. The choice of formulation depends on the compound's solubility and the intended route of administration.

Common Formulation Strategies

For poorly soluble compounds, a multi-component vehicle is often necessary. Pharmaceutical companies frequently develop a standard set of formulations for initial screening.

Formulation Type Components Primary Use Route(s) Rationale & Considerations
Aqueous Suspension 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC), 0.1-0.5% Tween® 80 in water/salinePOSimple, suitable for compounds that are stable in suspension. Particle size can affect absorption.
Co-solvent Solution 10-30% DMSO, 30-60% PEG400, remainder Saline or WaterIV, IP, SCSolubilizes a wide range of lipophilic compounds. Must check for compound precipitation upon injection into the aqueous in vivo environment. Potential for vehicle-induced toxicity at high concentrations.
Cyclodextrin Solution 10-40% Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutyl-β-cyclodextrin (Captisol®) in waterIV, IP, SC, POEncapsulates the drug molecule to increase aqueous solubility. Generally very well-tolerated.
Oil-based Suspension Sesame Oil, Sunflower Oil, Corn OilSC, IMProvides a depot effect for sustained release, extending the compound's half-life. Not suitable for IV administration.

Protocol for Formulation Screening:

  • Attempt to dissolve the compound at the target concentration (e.g., 5 mg/mL) in each vehicle.

  • Use gentle heating or sonication if necessary.

  • Observe the resulting solution/suspension for clarity, precipitation, or instability over 24-48 hours at room temperature and 4°C.

  • Select the simplest formulation that provides a stable and homogenous preparation.

| Phase 3: Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME). This study typically uses a small number of animals (n=3 per group) and is not designed for statistical significance but to generate foundational parameters.

Experimental Design
  • Animal Model: C57BL/6 or BALB/c mice are common initial choices.

  • Dose Selection: Choose a low-to-mid-range dose that is unlikely to cause toxicity (e.g., 5-10 mg/kg).

  • Route of Administration:

    • Intravenous (IV): Administer via the tail vein. This route provides 100% bioavailability and is the gold standard for determining clearance and volume of distribution.

    • Oral (PO) or Intraperitoneal (IP): Administer the chosen formulation to a separate cohort to determine oral bioavailability and absorption kinetics.

  • Blood Sampling: Collect sparse samples (e.g., from 2-3 mice per time point) at intervals such as 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

  • Bioanalysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

Key PK Parameters to Determine
  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.

  • t½: Half-life, the time it takes for the plasma concentration to decrease by half.

  • Bioavailability (%F): (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.

The results of this study will reveal if the compound achieves and maintains a plasma concentration above the target in vitro IC50. If exposure is too low, the formulation or dose may need to be adjusted.

Standard Administration Protocols for Mice
Route Max Volume (Adult Mouse) Needle Size (Gauge) Protocol Summary
Intravenous (IV) < 0.2 mL27-30Restrain mouse, warm tail to dilate veins. Insert needle into a lateral tail vein and inject slowly.
Intraperitoneal (IP) < 2.0 mL25-27Position mouse on its back, head tilted down. Inject into the lower abdominal quadrant, avoiding the midline.
Oral Gavage (PO) < 10 mL/kg20-22 (ball-tip)Restrain mouse securely. Measure gavage needle from nose to the last rib. Gently insert into the esophagus and deliver the dose.
Subcutaneous (SC) < 3.0 mL25-27Tent the loose skin over the back/shoulders. Insert the needle into the base of the tent and inject.

| Phase 4: Dose-Ranging and Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity or >20% body weight loss. This study is critical for establishing a safe therapeutic window for subsequent efficacy studies.

Study Design
  • Dose Escalation: Start with the dose used in the PK study and escalate in subsequent cohorts (e.g., 10, 30, 100 mg/kg).

  • Dosing Schedule: Administer the compound daily (or as planned for the efficacy study) for 5-7 days.

  • Monitoring: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior).

  • Endpoint: The MTD is reached when significant weight loss or other adverse events are observed. The dose level just below the MTD is often used for efficacy studies.

| Phase 5: Efficacy Study Design

With PK and MTD data in hand, a statistically powered efficacy study can be designed.

  • Model Selection: Choose a relevant disease model (e.g., tumor xenograft or syngeneic model for an anti-cancer agent).

  • Group Size: Ensure a sufficient number of animals per group (typically 8-10) to achieve statistical power.

  • Dose Selection: Use one or two dose levels at or below the MTD. The PK data should predict that these doses will maintain plasma concentrations above the IC50 for a significant period.

  • Controls: Always include a vehicle control group. A positive control (standard-of-care drug) is also highly recommended.

  • Endpoints: Define clear primary endpoints (e.g., tumor volume, survival) and secondary endpoints (e.g., target modulation biomarkers in tumor tissue).

| Visualizations & Workflows

Experimental Workflow Diagram

G cluster_0 Phase 1: In Vitro cluster_1 Phase 2: Formulation cluster_2 Phase 3-4: In Vivo Safety & PK cluster_3 Phase 5: Efficacy P1 Physicochemical Characterization (Solubility, LogP) P2 In Vitro Potency (IC50 / EC50) F1 Vehicle Screening (Solutions, Suspensions) P2->F1 F2 Select Lead Formulation F1->F2 PK Pilot PK Study (IV, PO/IP) (n=3/group) F2->PK MTD Dose Range Finding (MTD Study) (n=5/group) PK->MTD Efficacy Statistically Powered Efficacy Study (n=8-10/group) MTD->Efficacy Analysis Data Analysis & PK/PD Modeling Efficacy->Analysis

Caption: Overall workflow for establishing in vivo dosing guidelines.

Hypothetical Signaling Pathway

Many isothiazole derivatives function as kinase inhibitors. This diagram illustrates a generic pathway where the compound inhibits a critical signaling node.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 4-Amino-5-acetamido- 3-methylisothiazole (Novel Inhibitor) Inhibitor->KinaseB Inhibits

Caption: Hypothetical mechanism: inhibition of a key signaling kinase.

References

  • Day, C. P., Merlino, G., & Van Dyke, T. (2015). Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges. Cell, 163(1), 39–53. Available from: [Link]

  • Wu, Y., & Li, S. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Pharmaceutics, 16(6), 789. Available from: [Link]

  • Steitz, J., Gockel, T., & Gremse, F. (2025). Preclinical pancreatic cancer mouse models for treatment with small molecule inhibitors: a systematic review and meta-analysis. Scientific Reports, 15(1), 25191. Available from: [Link]

  • Wang, J., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179. Available from: [Link]

  • NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. Available from: [Link]

  • Keck, C. M., et al. (2022). In Vitro–In Vivo Relationship in Mini-Scale—Enabling Formulations of Corallopyronin A. Pharmaceutics, 14(8), 1666. Available from: [Link]

  • TransCure bioServices. (2024, January 25). How does your preclinical mouse model affect drug development timelines?. Available from: [Link]

  • Rios, A. (2022, May 1). Using a Modeling Approach to Preclinical Studies. BioPharm International. Available from: [Link]

  • Varma, M. V., et al. (2010). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Pharmaceutical Research, 27(9), 1878–1890. Available from: [Link]

  • InnoSer. (2025, February 24). Using Mouse Data to Establish PK/PD Relationships. Available from: [Link]

  • Bergström, C. A., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences, 92, 216–224. Available from: [Link]

  • Striessnig, J., et al. (2024). Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice. Journal of Neuroscience Methods, 405, 109988. Available from: [Link]

  • Stanford Medicine. (n.d.). In vivo pharmacology. Transgenic, Knockout, and Tumor Model Center. Available from: [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Available from: [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available from: [Link]

  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22. Available from: [Link]

  • Chapman, J. S. (2003). Biocides in industrial water treatment. International Biodeterioration & Biodegradation, 51(2), 133-146. Available from: [Link]

  • Hasanah, I., et al. (2021). MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Malaysian Journal of Chemistry, 23(1), 341-350. Available from: [Link]

  • Brancati, G., et al. (2018). Synthesis, in vitro and in vivo biological evaluation of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinone derivatives as anticancer agents. European Journal of Medicinal Chemistry, 143, 1345-1356. Available from: [Link]

  • Houston, M. R., & Moyer, R. W. (1966). 4-Methylthiazole-5-Acetic Acid — A Urinary Metabolite of Thiamine. Archives of Biochemistry and Biophysics, 116(1-3), 584-586. Available from: [Link]

  • NextSDS. (n.d.). 4-N-BOC AMINO-3-METHYL ISOTHIAZOLE — Chemical Substance Information. Retrieved from [Link]

  • Ryng, S., et al. (1993). Synthesis of isothiazole derivatives with potential biological activity. Acta Poloniae Pharmaceutica, 50(4-5), 329-334. Available from: [Link]

  • Li, J. X., et al. (2009). Pharmacological characterization of ATPM [(-)-3-aminothiazolo[5,4-b]-N-cyclopropylmethylmorphinan hydrochloride], a novel mixed kappa-
Application

Application Notes &amp; Protocols: The Isothiazole Scaffold in Kinase Inhibitor Design

A Technical Guide for Medicinal Chemists and Drug Development Professionals Editor's Note: This document addresses the inquiry regarding the medicinal chemistry applications of 4-Amino-5-acetamido-3-methylisothiazole. Pu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Editor's Note: This document addresses the inquiry regarding the medicinal chemistry applications of 4-Amino-5-acetamido-3-methylisothiazole. Publicly available data on this specific substituted isothiazole is limited. Therefore, this guide has been structured to focus on the broader, well-documented, and highly significant role of the substituted 3-methylisothiazole scaffold in a therapeutically relevant context: the inhibition of the c-Met receptor tyrosine kinase. We will use a representative isothiazole-containing molecule as a case study to provide detailed, actionable protocols and insights that are directly applicable to the exploration of this important heterocyclic motif in drug discovery.

The Isothiazole Scaffold: A Privileged Motif for c-Met Kinase Inhibition

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a recognized building block in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a valuable scaffold for designing potent and selective enzyme inhibitors. A particularly successful application of this motif has been in the development of inhibitors targeting the Mesenchymal-Epithelial Transition factor (c-Met) receptor tyrosine kinase.[1][3]

c-Met and its endogenous ligand, Hepatocyte Growth Factor (HGF), form a signaling pathway that is crucial for normal cellular processes like embryonic development and tissue repair.[4][5] However, in many human cancers, including those of the lung, liver, and stomach, the HGF/c-Met axis is dysregulated through receptor overexpression, mutation, or autocrine signaling loops.[4][6] This aberrant activation drives tumor growth, proliferation, survival, and metastasis, making c-Met a highly validated and compelling target for cancer therapy.[6][7]

Small molecule inhibitors targeting the ATP-binding site of the c-Met kinase domain have shown significant clinical promise. Within this class of inhibitors, structures incorporating a 3-methylisothiazole or a bio-isosteric 5-membered heterocycle have demonstrated excellent potency.[8] These groups are often designed to occupy a key region of the active site, forming favorable π-stacking interactions with the Tyr1230 residue, which is crucial for achieving high affinity.[8]

The HGF/c-Met Signaling Pathway

The diagram below illustrates the simplified signaling cascade initiated by HGF binding to the c-Met receptor, leading to the activation of downstream pathways like RAS/MAPK and PI3K/AKT that promote oncogenesis.

cMet_Pathway cluster_membrane Plasma Membrane cluster_inhibitor Therapeutic Intervention cMet c-Met Receptor Dimerization cMet->Dimerization HGF HGF Ligand HGF->cMet Binding Phosphorylation Autophosphorylation (Tyr1230, Y1234/5) Dimerization->Phosphorylation Activation Gab1 Gab1 Phosphorylation->Gab1 Grb2 Grb2/SOS Gab1->Grb2 PI3K PI3K Gab1->PI3K RAS RAS Grb2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation, Survival, Metastasis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation IMQ Isothiazole Inhibitor (IMQ) IMQ->Phosphorylation Inhibits Synthesis_Scheme cluster_flow A 2-chloro-3-nitropyridine B Hydrazine A->B Step 1: Hydrazinolysis C Intermediate C (Triazolopyridine core) B->C Step 2: Cyclization IMQ Final Product (IMQ) C->IMQ Step 4: Suzuki Coupling D Intermediate D (Isothiazole boronic ester) D->IMQ E Quinoline-6-ylmethanol E->C Step 3: Alkylation

Caption: Convergent synthetic workflow for the target inhibitor IMQ.

Step-by-Step Methodology

Materials:

  • 2-Chloro-3-nitropyridine

  • Hydrazine monohydrate

  • Triethyl orthoformate

  • Quinoline-6-ylmethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • 3-Methyl-5-bromoisothiazole

  • Bis(pinacolato)diboron (B2Pin2)

  • Potassium acetate (KOAc)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Anhydrous solvents: N,N-Dimethylformamide (DMF), 1,4-Dioxane

  • Standard reagents for workup and purification (EtOAc, hexanes, brine, MgSO4, silica gel)

Protocol:

  • Synthesis of Intermediate C (Triazolopyridine Core):

    • Step 1 (Hydrazinolysis): To a solution of 2-chloro-3-nitropyridine (1.0 eq) in ethanol, add hydrazine monohydrate (2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate the mixture in vacuo, and purify the residue by silica gel chromatography to yield 2-hydrazinyl-3-nitropyridine.

    • Step 2 (Cyclization): Reflux a mixture of 2-hydrazinyl-3-nitropyridine (1.0 eq) and triethyl orthoformate (5.0 eq) with a catalytic amount of p-toluenesulfonic acid for 12 hours. Cool the reaction and concentrate in vacuo. The resulting crude solid is the nitrotriazolopyridine core.

    • Step 3 (Alkylation & Reduction): Suspend sodium hydride (1.2 eq) in anhydrous DMF at 0 °C. Add a solution of quinoline-6-ylmethanol (1.1 eq) in DMF and stir for 20 minutes. Add the nitrotriazolopyridine core (1.0 eq) and allow the reaction to stir at room temperature for 6 hours. Quench carefully with water. Extract the product with ethyl acetate. The nitro group is then reduced to an amine using a standard procedure such as catalytic hydrogenation (H2, Pd/C) or reduction with iron powder in acetic acid to yield the amine-substituted triazolopyridine core. This amine is then converted to the corresponding bromide via a Sandmeyer reaction. This bromide is Intermediate C .

  • Synthesis of Intermediate D (Isothiazole Boronic Ester):

    • In a flask, combine 3-methyl-5-bromoisothiazole (1.0 eq), B2Pin2 (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane and heat the mixture to 90 °C for 16 hours.

    • Cool the reaction, filter through celite, and concentrate the filtrate. Purify the residue by silica gel chromatography (hexanes/EtOAc gradient) to yield Intermediate D .

  • Step 4: Final Suzuki Coupling to Yield IMQ:

    • Combine Intermediate C (1.0 eq), Intermediate D (1.2 eq), Pd(dppf)Cl2 (0.1 eq), and sodium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction to 100 °C under argon for 8 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

    • Purify the final product, IMQ , by silica gel chromatography or preparative HPLC. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Application Protocol 2: In Vitro c-Met Kinase Inhibition Assay

This protocol describes a luminescence-based biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., IMQ ) against recombinant human c-Met kinase.

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The Kinase-Glo® Max reagent is added to stop the reaction and measure the remaining ATP. The amount of light produced by the luciferase-driven reaction is inversely proportional to the kinase activity. An effective inhibitor will prevent ATP consumption, resulting in a higher luminescence signal. [1][2][3]

Assay Workflow

Caption: Workflow for a luminescence-based in vitro c-Met kinase inhibition assay.

Step-by-Step Methodology

Materials:

  • Recombinant human c-Met kinase (e.g., BPS Bioscience, Cat. #40217) [1]* Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega, Cat. #V6071) [9]* Substrate: Poly(Glu, Tyr) 4:1 (Sigma-Aldrich)

  • ATP, DTT, MgCl2

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

  • Test compound (IMQ ) and a reference inhibitor (e.g., Crizotinib)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of IMQ in 100% DMSO.

    • Perform a serial dilution (e.g., 11-point, 1:3 dilution series) in DMSO to create a concentration gradient. The final top concentration in the assay might be 10 µM, so the initial dilution in the plate would be from a 100x or 200x stock.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound, positive control (DMSO only), and negative control (buffer only) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a Master Mix containing kinase assay buffer, DTT, and the Poly(Glu, Tyr) substrate.

    • Prepare a 2x concentration of the c-Met enzyme in the Master Mix.

    • Add 10 µL of the 2x enzyme solution to each well (except negative controls).

    • Prepare a 2x ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for c-Met (typically 10-50 µM).

    • Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to all wells. The final reaction volume is 20 µL.

    • Shake the plate gently for 1 minute and then incubate at 30°C for 45 minutes. [2]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® Max reagent to each well to stop the kinase reaction.

    • Shake the plate for 2 minutes, then incubate at room temperature for 15 minutes to stabilize the luminescent signal. [1] * Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control wells) from all other readings.

    • Normalize the data. The average signal from the DMSO-only wells (no inhibition) represents 0% inhibition, and the background signal represents 100% inhibition.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Structure-Activity Relationships (SAR)

The power of the synthetic and screening protocols lies in their ability to drive medicinal chemistry efforts. By systematically modifying the structure of the lead compound IMQ and measuring the corresponding change in c-Met inhibition, a Structure-Activity Relationship (SAR) can be established.

The table below presents hypothetical, yet representative, data for IMQ and three analogues to illustrate key SAR insights.

Compound IDR1 (Isothiazole)R2 (Hinge Binder)c-Met IC50 (nM)Rationale for Change
IMQ 3-MethylisothiazoleQuinoline5 Lead compound with optimal interactions.
IMQ-A1 IsothiazoleQuinoline45Removal of the C3-methyl group weakens the hydrophobic/stacking interaction with Tyr1230. [4]
IMQ-A2 3-MethylpyrazoleQuinoline8Pyrazole is a common bio-isostere for isothiazole; potency is retained, suggesting similar binding. [8]
IMQ-A3 3-MethylisothiazolePyridine150The smaller pyridine ring is a less effective hinge-binder than quinoline, reducing overall affinity.

Interpretation:

  • The Methyl Group is Key: The sharp drop in potency from IMQ to IMQ-A1 highlights the critical contribution of the methyl group on the isothiazole ring, likely through favorable interactions in a hydrophobic pocket near Tyr1230. [4]* Heterocycle Bio-isosteres: The comparable activity of IMQ-A2 demonstrates that a methyl-pyrazole can effectively substitute for the methyl-isothiazole, providing an alternative scaffold to modulate properties like solubility or metabolic stability. [8]* Hinge-Binding is Critical: The significantly lower potency of IMQ-A3 underscores the importance of the larger quinoline system for optimal engagement with the kinase hinge region.

References

  • BPS Bioscience. (n.d.). c-Met (del 963-1009) Kinase Assay Kit, Catalog #79768. Available at: [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit, Catalog #40217. Available at: [Link]

  • Wang, L., et al. (2011). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Underiner, T. L., et al. (2010). Discovery of Small Molecule c-Met Inhibitors: Evolution and Profiles of Clinical Candidates. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Bode, C. M., et al. (2015). Discovery of Potent and Selective 8-Fluorotriazolopyridine c-Met Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Cui, J. J., et al. (2011). Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Nossier, E. S., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. Available at: [Link]

  • Xu, H., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules. Available at: [Link]

  • El-Shehry, M. F., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -t[1][3][9]riazolo[3,4- b ] [2][3][9]thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research. Available at: [Link]

  • Obushak, M. D., et al. (2007). Synthesis of substituted 4-(t[1][3][9]riazolo[3,4-b]-t[2][3][9]hiadiazol-6-yl)quinolines. Russian Journal of Organic Chemistry. Available at: [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Berthou, S., et al. (2010). Inhibition of c-Met with the specific small molecule tyrosine kinase inhibitor SU11274 decreases growth and metastasis formation of experimental human melanoma. Current Cancer Drug Targets. Available at: [Link]

  • Van der Veken, P., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules. Available at: [Link]

  • Yakovlieva, L., et al. (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-t[1][3][9]riazolo[3,4-b]t[2][3][9]hiadiazine-7-carboxylic acid and its salts. Pharmacia. Available at: [Link]

  • Ma, P. C. (2019). MET Inhibition in Non-Small Cell Lung Cancer. European Medical Journal. Available at: [Link]

Sources

Method

Preparation and Isolation of 4-Amino-5-acetamido-3-methylisothiazole Derivatives: A Detailed Guide for Researchers

Abstract This comprehensive application note provides a detailed guide for the preparation and isolation of 4-amino-5-acetamido-3-methylisothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed guide for the preparation and isolation of 4-amino-5-acetamido-3-methylisothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. Isothiazole derivatives are recognized for their diverse pharmacological activities, including potential applications as kinase inhibitors and antimicrobial agents. This document outlines a proposed multi-step synthetic route, starting from readily available precursors, to yield the target compound. The protocols provided are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations for key experimental choices, and methods for characterization and purification. The guide emphasizes scientific integrity, providing a logical framework for the synthesis of this and related derivatives.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a "privileged scaffold" in modern drug discovery. The unique electronic properties and structural features of the isothiazole nucleus allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, antiviral, and anticonvulsant properties.[1][2]

Specifically, the 4,5-disubstituted-3-methylisothiazole core represents a key area of interest. The presence of amino and acetamido groups at the C4 and C5 positions offers multiple points for hydrogen bonding and further derivatization, making these compounds attractive for library synthesis and lead optimization campaigns in drug development. This guide provides a robust, albeit proposed, synthetic strategy to access the title compound, enabling further exploration of its chemical and biological properties.

Proposed Synthetic Pathway Overview

The proposed route is as follows:

  • Step 1: Synthesis of 4-Amino-5-cyano-3-methylisothiazole. This key intermediate is synthesized via an oxidative cyclization of a thioamide precursor, a common strategy for forming the isothiazole ring.

  • Step 2: Synthesis of 3-Methylisothiazole-4,5-diamine. This step involves a two-stage conversion of the 5-cyano group into a 5-amino group via a carboxamide intermediate, followed by a Hofmann rearrangement.

  • Step 3: Selective Acetylation to Yield 4-Amino-5-acetamido-3-methylisothiazole. The final step is the selective N-acetylation of the more nucleophilic and sterically accessible 5-amino group.

Synthetic_Pathway A Thioacetamide Precursor B Step 1: Oxidative Cyclization A->B H2O2 C 4-Amino-5-cyano-3-methylisothiazole B->C D Step 2: Hydrolysis & Hofmann Rearrangement C->D 1. NaOH, H2O 2. Br2, NaOH E 3-Methylisothiazole-4,5-diamine D->E F Step 3: Selective Acetylation E->F Ac2O, Pyridine (1 equiv) G 4-Amino-5-acetamido-3-methylisothiazole (Target) F->G

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

Materials and Equipment
  • Reagents: 3-Amino-2-cyano-3-methylpropenethioamide (hypothetical precursor), hydrogen peroxide (30% solution), sodium hydroxide, bromine, acetic anhydride, pyridine, ethyl acetate, hexane, dichloromethane, methanol.

  • Equipment: Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, dropping funnel, ice bath, Buchner funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F254), column chromatography setup, NMR spectrometer, mass spectrometer.

Protocol for Step 1: Synthesis of 4-Amino-5-cyano-3-methylisothiazole (Intermediate I)

This protocol is adapted from a similar synthesis of a 3-(diethylamino) analog.[3] The core of this reaction is the oxidative S-N bond formation to close the isothiazole ring.

Methodology:

  • Suspend the precursor, 3-amino-2-cyano-3-methylpropenethioamide (10 mmol, 1.41 g), in a suitable solvent such as ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0-5 °C in an ice bath.

  • While stirring vigorously, add 30% hydrogen peroxide (1.1 mL, ~11 mmol) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • Rationale: The dropwise addition of the oxidant (H₂O₂) at low temperature is crucial to control the exothermic reaction and prevent the formation of over-oxidized byproducts.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexane). The disappearance of the starting material and the appearance of a new, more polar spot indicates reaction completion.

  • Upon completion, pour the reaction mixture into 100 mL of cold water.

  • Collect the resulting precipitate by vacuum filtration through a Buchner funnel.

  • Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-amino-5-cyano-3-methylisothiazole as a solid.

Purification and Characterization:

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane).

  • Expected Data (Hypothetical):

    • Appearance: White to pale yellow solid.

    • Yield: 75-85%.

    • ¹H NMR (CDCl₃, 400 MHz): δ 5.10 (s, 2H, -NH₂), 2.45 (s, 3H, -CH₃).

    • MS (ESI+): m/z = 140.0 [M+H]⁺.

Protocol for Step 2: Synthesis of 3-Methylisothiazole-4,5-diamine (Intermediate II)

This step proceeds in two parts: hydrolysis of the nitrile to a primary amide, followed by a Hofmann rearrangement to the amine.

Part A: Hydrolysis to 4-Amino-3-methylisothiazole-5-carboxamide

  • To a solution of 4-amino-5-cyano-3-methylisothiazole (10 mmol, 1.39 g) in ethanol (30 mL), add a 4M aqueous solution of sodium hydroxide (20 mL).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with 4M HCl until the pH is approximately 7.

  • The product, 4-amino-3-methylisothiazole-5-carboxamide, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without extensive purification.

Part B: Hofmann Rearrangement to 3-Methylisothiazole-4,5-diamine

  • Prepare a fresh solution of sodium hypobromite by adding bromine (1.76 g, 11 mmol) dropwise to a chilled (0 °C) solution of sodium hydroxide (2.4 g, 60 mmol) in water (40 mL).

  • Add the crude 4-amino-3-methylisothiazole-5-carboxamide (10 mmol, 1.57 g) from the previous step to the cold sodium hypobromite solution.

  • Slowly warm the mixture to 70-80 °C and maintain this temperature for 1 hour.

    • Rationale: The Hofmann rearrangement requires heating to facilitate the migration of the isothiazole ring to the nitrogen of the N-bromoamide intermediate, with the subsequent loss of carbonate.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methylisothiazole-4,5-diamine.

Purification and Characterization:

  • Purify the diamine by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane).

  • Expected Data (Hypothetical):

    • Appearance: Off-white or light brown solid.

    • Yield: 50-65% over two parts.

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 6.20 (s, 2H, C4-NH₂), 4.80 (s, 2H, C5-NH₂), 2.20 (s, 3H, -CH₃).

    • MS (ESI+): m/z = 130.0 [M+H]⁺.

Protocol for Step 3: Selective Acetylation to 4-Amino-5-acetamido-3-methylisothiazole (Target Compound)

The selectivity of this reaction relies on the probable higher nucleophilicity and lower steric hindrance of the 5-amino group compared to the 4-amino group. Using a controlled amount of the acetylating agent is key.

Methodology:

  • Dissolve 3-methylisothiazole-4,5-diamine (5 mmol, 0.65 g) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask and cool to 0 °C.

    • Rationale: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct. The reaction is run at low temperature to improve selectivity.

  • Add acetic anhydride (0.47 mL, 5 mmol, 1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 3-4 hours.

  • Monitor the reaction by TLC. The desired product should be a single new spot, with unreacted starting material and potentially a small amount of di-acetylated product visible.

  • Once the starting material is mostly consumed, quench the reaction by slowly adding 50 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with 1M copper (II) sulfate solution (2 x 30 mL) to remove pyridine, then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification and Characterization:

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to separate the desired mono-acetylated product from any starting material and di-acetylated byproduct.

  • Expected Data (Hypothetical):

    • Appearance: White solid.

    • Yield: 60-75%.

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.50 (s, 1H, -NH-Ac), 6.50 (s, 2H, C4-NH₂), 2.30 (s, 3H, -CH₃), 2.10 (s, 3H, -COCH₃).

    • MS (ESI+): m/z = 172.0 [M+H]⁺.

Summary of Results

The following table summarizes the expected outcomes for the proposed synthesis.

StepProduct NameMolecular FormulaExpected Yield (%)Key Characterization Peaks (Hypothetical)
14-Amino-5-cyano-3-methylisothiazoleC₅H₄N₄S75-85¹H NMR: δ 5.10 (s, 2H), 2.45 (s, 3H)MS: m/z 140.0 [M+H]⁺
23-Methylisothiazole-4,5-diamineC₄H₇N₃S50-65¹H NMR: δ 6.20 (s, 2H), 4.80 (s, 2H), 2.20 (s, 3H)MS: m/z 130.0 [M+H]⁺
34-Amino-5-acetamido-3-methylisothiazoleC₆H₉N₃OS60-75¹H NMR: δ 9.50 (s, 1H), 6.50 (s, 2H), 2.30 (s, 3H), 2.10 (s, 3H)MS: m/z 172.0 [M+H]⁺

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Conversion to Diamine cluster_step3 Step 3: Acetylation S1_Start Dissolve Precursor S1_React Add H2O2 at 0-5 °C S1_Start->S1_React S1_Stir Stir at RT S1_React->S1_Stir S1_Precip Precipitate in Water S1_Stir->S1_Precip S1_Filter Filter & Wash S1_Precip->S1_Filter S1_Dry Dry Product I S1_Filter->S1_Dry S2_Hydro Hydrolyze Nitrile (NaOH, Reflux) S1_Dry->S2_Hydro S2_Neut Neutralize & Filter Amide S2_Hydro->S2_Neut S2_Hofmann Hofmann Rearrangement (Br2, NaOH) S2_Neut->S2_Hofmann S2_Extract Extract & Concentrate S2_Hofmann->S2_Extract S2_Purify Purify Product II S2_Extract->S2_Purify S3_Start Dissolve Diamine in Pyridine S2_Purify->S3_Start S3_React Add Ac2O at 0 °C S3_Start->S3_React S3_Stir Stir at RT S3_React->S3_Stir S3_Quench Quench with Water S3_Stir->S3_Quench S3_Extract Extract & Wash S3_Quench->S3_Extract S3_Purify Purify Target Compound S3_Extract->S3_Purify

Caption: Detailed workflow for the multi-step synthesis.

Conclusion

This application note presents a comprehensive and logically designed protocol for the synthesis of 4-amino-5-acetamido-3-methylisothiazole. By leveraging established synthetic transformations, including oxidative cyclization, nitrile hydrolysis, Hofmann rearrangement, and selective N-acetylation, this guide provides a clear pathway for researchers to access this valuable heterocyclic compound. The detailed, step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to empower scientists in drug discovery and chemical biology to synthesize and further investigate the potential of this and related isothiazole derivatives.

References

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

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  • ResearchGate. (n.d.). Progress in the Synthesis of 5-Aminothiazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

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  • Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • Google Patents. (n.d.). US4010173A - Synthesis of 4-cyanothiazoles.
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  • MDPI. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Retrieved from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 4-Amino-5-acetamido-3-methylisothiazole in aqueous media

Introduction Welcome to the technical support guide for 4-Amino-5-acetamido-3-methylisothiazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 4-Amino-5-acetamido-3-methylisothiazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a substituted isothiazole, this molecule possesses a combination of functional groups that contribute to its complex physicochemical profile, often leading to poor dissolution in aqueous media. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility challenges, ensuring the reliability and consistency of your experimental results.

Part 1: Frequently Asked Questions (FAQs) & Compound Fundamentals

This section addresses the most common initial questions regarding the properties and handling of 4-Amino-5-acetamido-3-methylisothiazole.

Q1: What are the key physicochemical properties of 4-Amino-5-acetamido-3-methylisothiazole that influence its solubility?

Answer: The aqueous solubility of this compound is governed by a delicate balance between its hydrophilic and hydrophobic features. While specific experimental data for this molecule is not widely published, we can infer its properties from its structure:

  • Isothiazole Ring: A heterocyclic aromatic ring that is generally hydrophobic.

  • Amino Group (-NH₂): A basic functional group that can be protonated at acidic pH. The presence of an ionizable group is a key handle for solubility manipulation.[][2]

  • Acetamido Group (-NHCOCH₃): A neutral amide group that can participate in hydrogen bonding but also adds to the molecular weight and potential for crystalline packing.

  • Methyl Group (-CH₃): A small, nonpolar group that contributes to hydrophobicity.

Based on these features, the compound is expected to be a weak base with limited intrinsic aqueous solubility. Its solubility is highly dependent on pH.

Table 1: Estimated Physicochemical Properties of 4-Amino-5-acetamido-3-methylisothiazole

Property Estimated Value Implication for Aqueous Solubility
Molecular Weight ~171.22 g/mol Moderate; higher molecular weight can decrease solubility.
pKa (of Amino Group) 4.0 - 6.0 The compound will be positively charged and more soluble in acidic conditions (pH < pKa).[2][3]
Calculated logP 0.5 - 1.5 Indicates a moderate lipophilicity, suggesting poor intrinsic solubility in water.[4]
Hydrogen Bond Donors 2 (from -NH₂ and -NH-) Can interact with water, but this is offset by hydrophobic regions.

| Hydrogen Bond Acceptors | 3 (from N in ring, N in amide, O in amide) | Can interact with water. |

Note: These values are estimates based on the chemical structure and may require experimental verification.

Q2: Why does my compound appear to dissolve initially but then crash out of solution?

Answer: This phenomenon, known as precipitation or "crashing out," is common with poorly soluble compounds. It typically occurs for two main reasons:

  • Supersaturation: You may have created a temporary, unstable supersaturated solution. This often happens when a concentrated stock solution in an organic solvent (like DMSO) is diluted rapidly into an aqueous buffer.[5] The solvent composition changes so quickly that the compound doesn't have time to equilibrate and precipitates to reach its lower, true thermodynamic solubility limit in the final medium.

  • pH Shift: If your stock solution is unbuffered and you dilute it into a buffer with a different pH, the ionization state of the molecule can change. For this compound, diluting a DMSO stock into a neutral or basic buffer (pH > 7) will deprotonate the amino group, making the molecule less polar and causing it to precipitate.[][6]

Part 2: Systematic Troubleshooting Guide

This section provides a logical workflow for addressing solubility issues. Follow these steps to diagnose and solve common problems encountered during your experiments.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the poor aqueous solubility of 4-Amino-5-acetamido-3-methylisothiazole.

G start Start: Compound fails to dissolve in aqueous buffer q1 Is the aqueous medium buffered? start->q1 ph_adjust Step 1: pH Adjustment (Target pH < pKa) q1->ph_adjust Yes unbuffered_warn Warning: Unbuffered solutions lead to inconsistent results. Buffer your system. q1->unbuffered_warn No q2 Solubility Improved? ph_adjust->q2 cosolvent Step 2: Use a Co-solvent (e.g., DMSO, Ethanol, PEG 400) q2->cosolvent No success Success: Proceed with quantification & experiment q2->success Yes q3 Solubility Improved? cosolvent->q3 excipients Step 3: Advanced Formulation (Cyclodextrins, Surfactants) q3->excipients No q3->success Yes excipients->success:w Yes fail Re-evaluate: Consider structural modification or alternative compound excipients->fail:w No unbuffered_warn->ph_adjust G cluster_cd Cyclodextrin Method cluster_surf Surfactant Method compound Poorly Soluble Compound (4-Amino-5-acetamido-3-methylisothiazole) cd Cyclodextrin (Hydrophobic Cavity) surf Surfactant Molecules (e.g., Polysorbate 80) complex Inclusion Complex (Soluble) cd->complex forms cd_mech Compound is encapsulated in the nonpolar core. micelle Micelle (Soluble) surf->micelle self-assembles into surf_mech Compound partitions into the hydrophobic micelle core.

Caption: Mechanisms of cyclodextrin and surfactant solubilization.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [7]They can form "inclusion complexes" by trapping the poorly soluble drug molecule within this cavity, thereby increasing its solubility and stability in water. [8][9][]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for many pharmaceutical applications. [8]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. [11][12]These micelles have a hydrophobic core that can solubilize your compound, while the hydrophilic shell keeps the entire structure dispersed in water. [13]Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often used. [14][15] Table 3: Comparison of Advanced Solubilization Strategies

    Strategy Mechanism Common Examples Key Considerations
    Cyclodextrins Inclusion Complexation [] HP-β-CD, SBE-β-CD Can alter drug permeability; may have a saturable effect. [8][9]

    | Surfactants | Micellar Solubilization [11]| Polysorbate 80, Cremophor® EL | Must be used above the CMC; can interfere with cell membranes or protein activity. [12][15]|

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for implementing the key solubilization strategies.

Protocol 1: Solubility Enhancement via pH Adjustment
  • Objective: To determine the solubility of 4-Amino-5-acetamido-3-methylisothiazole in buffers of varying acidic pH.

  • Materials:

    • 4-Amino-5-acetamido-3-methylisothiazole powder.

    • Phosphate or citrate buffer systems (e.g., 50 mM).

    • HCl and NaOH solutions (0.1 M) for pH adjustment.

    • Calibrated pH meter.

    • Vortex mixer and shaker/incubator.

    • Microcentrifuge and filters (0.22 µm).

  • Procedure:

    • Prepare a series of 5 mL buffer solutions at pH 3.0, 4.0, 5.0, 6.0, and 7.0.

    • Add an excess amount of the compound to each buffer solution (e.g., 5-10 mg). Ensure solid is visible.

    • Cap the vials tightly and vortex for 1 minute to suspend the powder.

    • Place the vials in a shaker/incubator at a controlled temperature (e.g., 25°C) for 24 hours to reach equilibrium.

    • After incubation, visually inspect for undissolved solid.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Phase Solubility Study with HP-β-Cyclodextrin
  • Objective: To evaluate the effect of increasing concentrations of HP-β-CD on the apparent solubility of the compound.

  • Materials:

    • 4-Amino-5-acetamido-3-methylisothiazole powder.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • A suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Shaker, centrifuge, and filters as in Protocol 1.

  • Procedure:

    • Prepare a series of HP-β-CD solutions in your chosen buffer at various concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).

    • Add an excess amount of the compound to each cyclodextrin solution.

    • Follow steps 3-8 from Protocol 1.

    • Plot the concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear increase in solubility with increasing HP-β-CD concentration indicates the formation of a soluble inclusion complex. [9]

Part 4: Analytical and Stability Considerations
Q6: How can I accurately measure the concentration of my dissolved compound?

Answer: A validated High-Performance Liquid Chromatography (HPLC) method is the gold standard for accurately quantifying the concentration of your compound in solution. [16][17]

  • Methodology: A reverse-phase HPLC system with a C18 column is typically suitable.

  • Detection: UV-Vis detection is appropriate if the compound has a chromophore. For higher sensitivity and specificity, especially in complex matrices, Mass Spectrometry (LC-MS) is recommended. [17][18][19]* Validation: It is crucial to create a calibration curve using standards of known concentration to ensure the accuracy of your measurements.

Q7: Could my solubility issues be related to compound degradation?

Answer: Yes, solubility and stability are often interlinked. [20]Isothiazole and thiazole rings can be susceptible to degradation under certain conditions.

  • Hydrolysis: The amide bond or the isothiazole ring itself could be susceptible to hydrolysis, particularly at extreme pH values (highly acidic or alkaline). [20]* Oxidation: The sulfur atom in the isothiazole ring is a potential site for oxidation.

  • Photodegradation: Aromatic systems can be light-sensitive. [20] Recommendation: Perform a preliminary stability study. Prepare your compound in the final proposed buffer/co-solvent system and measure its concentration at time zero and after 24-48 hours under experimental conditions (temperature, light exposure). A significant decrease in concentration indicates a stability problem that must be addressed.

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Sources

Optimization

Optimizing mobile phase for 4-Amino-5-acetamido-3-methylisothiazole chromatography

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Amino-5-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Amino-5-acetamido-3-methylisothiazole .

This specialized heterocyclic compound[1] presents a unique chromatographic triad of challenges: a highly basic primary amine at the 4-position, a hydrogen-bonding acetamido group at the 5-position, and a polar isothiazole core. These features collectively result in high hydrophilicity (poor reversed-phase retention) and strong secondary interactions with stationary phase silanols (severe peak tailing).

This guide moves beyond generic advice, providing mechanistic causality, self-validating protocols, and authoritative troubleshooting strategies to optimize your mobile phase.

Module 1: Chromatographic Mode Selection

Before optimizing the mobile phase, you must select the correct chromatographic mode. Because 4-Amino-5-acetamido-3-methylisothiazole is a polar basic compound, traditional Reversed-Phase Liquid Chromatography (RPLC) often results in the analyte eluting at or near the void volume.

MethodSelection Start Analyze 4-Amino-5-acetamido- 3-methylisothiazole CheckMS Is LC-MS detection required? Start->CheckMS HILIC Use HILIC Mode (Ammonium Formate/Acetate) CheckMS->HILIC Yes (Avoid Ion Suppression) CheckRet Does it retain on C18? CheckMS->CheckRet No (UV Detection) IP_RPLC Use Ion-Pairing RPLC (e.g., 0.1% TFA or HFBA) CheckRet->IP_RPLC No (Elutes at Void) Standard_RPLC Use Standard RPLC (Phosphate Buffer pH 2.5) CheckRet->Standard_RPLC Yes (LogP > 1)

Workflow for selecting the optimal chromatographic mode for polar isothiazoles.

Module 2: Troubleshooting & FAQs

Q1: My compound elutes at the void volume (t0) on a standard C18 column. How can I increase retention?

The Causality: 4-Amino-5-acetamido-3-methylisothiazole is highly hydrophilic. In standard RPLC, the hydrophobic C18 chains cannot effectively partition the polar analyte out of the aqueous mobile phase. The Solution: You have two mechanistically distinct options:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the premier alternative for polar basic compounds[2]. It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). Retention occurs via partitioning into a water-enriched layer immobilized on the stationary phase surface[3].

  • Ion-Pairing RPLC (IP-RPLC): If you must use a C18 column, introduce an ion-pairing reagent like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA). The anionic tail of the reagent forms a neutral, hydrophobic complex with the protonated primary amine of the isothiazole, artificially increasing its hydrophobicity and retention[4].

Q2: I am experiencing severe peak tailing (Asymmetry factor > 2.0). How do I fix this?

The Causality: Peak tailing in heterocyclic amines is almost exclusively caused by secondary ion-exchange interactions. The primary amine on the isothiazole ring is positively charged at neutral to acidic pH. Silica-based columns contain residual silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. If your mobile phase pH is above 4, these silanols ionize to Si-O⁻, creating a strong electrostatic attraction with your protonated analyte[5]. The Solution: Control the acid-base equilibrium of the mobile phase:

  • Low pH Strategy: Lower the mobile phase pH to ≤ 2.5 using formic acid or phosphate buffer. This fully protonates the residual silanols into their neutral state (Si-OH), shutting down the electrostatic interaction.

  • High pH Strategy: If using a robust hybrid-silica or polymer column, raise the pH to ≥ 10.0 using ammonium hydroxide or ammonium bicarbonate. This deprotonates the primary amine on the isothiazole, rendering the analyte neutral and eliminating the ion-exchange interaction entirely.

PeakTailing Issue Issue: Severe Peak Tailing Cause Cause: Secondary Interactions (Amine + Ionized Silanols) Issue->Cause Sol1 Strategy 1: Low pH (pH < 3) Protonate Silanols Cause->Sol1 Sol2 Strategy 2: High pH (pH > 9) Neutralize Amine Cause->Sol2 Sol3 Strategy 3: HILIC Mode Bypass Silica Interactions Cause->Sol3

Mechanistic troubleshooting pathways to resolve peak tailing in basic amines.

Q3: I am transferring my UV method to LC-MS. Why has my signal intensity vanished?

The Causality: If your UV method relied on IP-RPLC using TFA, you are experiencing severe ion suppression. TFA forms strong gas-phase ion pairs with positively charged analyte ions, preventing them from carrying a charge into the mass spectrometer[6]. Furthermore, non-volatile buffers like phosphate will precipitate in the MS source, destroying the instrument. The Solution: Transition to a HILIC method. HILIC inherently utilizes high concentrations of volatile organic solvents (acetonitrile) which enhances electrospray ionization (ESI) desolvation efficiency. Replace TFA with volatile buffers like 10 mM Ammonium Formate or Ammonium Acetate[2].

Module 3: Quantitative Data & Buffer Selection

Selecting the right mobile phase additive is a delicate balance between pH control, MS compatibility, and peak shape optimization. Use the table below to select the appropriate modifier for 4-Amino-5-acetamido-3-methylisothiazole.

Mobile Phase Additive / BufferTypical ConcentrationWorking pH RangeLC-MS Compatible?Primary Mechanism / Best Use Case
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0No (Severe Suppression)Ion-pairing RPLC for UV detection. Excellent peak shape.
Formic Acid (FA) 0.1% (v/v)~2.7Yes Low pH RPLC or HILIC. Good ionization, moderate peak shape.
Ammonium Formate 10 - 20 mM3.0 - 4.8Yes HILIC. Provides necessary ionic strength for partitioning.
Ammonium Acetate 10 - 20 mM3.8 - 5.8Yes HILIC. Slightly higher pH alternative to formate.
Potassium Phosphate 20 - 50 mM2.1 - 3.1 & 6.2 - 8.2No (Precipitates)Robust pH control for RPLC-UV methods. Suppresses silanols.

Module 4: Self-Validating Experimental Protocols

To ensure reproducibility, implement one of the following self-validating methodologies based on your detector setup.

Protocol A: HILIC Method for LC-MS/MS (Recommended)

This protocol leverages hydrophilic partitioning to retain the highly polar isothiazole while ensuring maximum ESI-MS sensitivity.

Step-by-Step Methodology:

  • Column Selection: Install a Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: Ionic strength is required in HILIC to disrupt electrostatic interactions between the basic amine and the stationary phase[2]).

    • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Gradient Design: Start at 95% B (Highly retentive in HILIC). Hold for 1 minute. Ramp down to 60% B over 5 minutes. Return to 95% B and equilibrate for at least 10 column volumes.

  • Sample Diluent: Dissolve 4-Amino-5-acetamido-3-methylisothiazole in a diluent matching the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Water). Warning: Injecting a highly aqueous sample in HILIC will cause the analyte to breakthrough the column unretained.

  • System Suitability Validation:

    • Acceptance Criteria: Retention factor ( k′ ) must be ≥2.0 . Tailing factor ( Tf​ ) must be ≤1.5 . If k′<2.0 , increase the initial percentage of Mobile Phase B.

Protocol B: Ion-Pairing RPLC Method for UV Detection

Use this protocol if you only have access to a standard C18 column and a UV/PDA detector.

Step-by-Step Methodology:

  • Column Selection: Install a fully end-capped C18 column (e.g., 4.6 x 150 mm, 3 or 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water. (Causality: TFA drops the pH to ~2.0 to protonate silanols, while the trifluoroacetate anion pairs with the protonated 4-amino group to increase hydrophobicity[4]).

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Design: Start at 5% B. Ramp to 60% B over 15 minutes.

  • Detection: Monitor UV absorbance. The isothiazole ring and acetamido group will provide strong chromophores; scan from 210 nm to 280 nm to find the λmax​ .

  • System Suitability Validation:

    • Acceptance Criteria: Baseline drift must be ≤0.05 AU. If severe baseline drift occurs during the gradient, ensure the TFA concentration in Mobile Phase B is exactly matched to Mobile Phase A to balance the UV cutoff absorbance.

References

  • Guillarme, D. "HILIC: A Critical Evaluation". LCGC International - Chromatography Online (March 19, 2014). Available at:[Link]

  • Jian, W. et al. "Hydrophilic interaction chromatography and its applications in the separation of basic drugs". ResearchGate (2010). Available at:[Link]

  • Subhash, C. et al. "Hydrophilic Interaction Liquid Chromatography (HILIC)". Research Journal of Pharmacy and Technology (January 23, 2010). Available at: [Link]

  • Espinosa, S. et al. "Influence of mobile phase acid-base equilibria on the chromatographic behaviour of protolytic compounds". ResearchGate (2011). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution in 4-Amino-5-acetamido-3-methylisothiazole HPLC Analysis

Welcome to the Analytical Troubleshooting Portal. This guide provides mechanistic insights and validated protocols for resolving co-elution challenges when analyzing highly polar, ionizable heterocyclic compounds like 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Portal. This guide provides mechanistic insights and validated protocols for resolving co-elution challenges when analyzing highly polar, ionizable heterocyclic compounds like 4-Amino-5-acetamido-3-methylisothiazole.

Section 1: Diagnostic FAQs – Understanding the Causality of Co-Elution

Q: Why does 4-Amino-5-acetamido-3-methylisothiazole co-elute with the solvent front or early impurities on a standard C18 column? A: The co-elution is driven by the molecule's extreme polarity. The isothiazole ring, coupled with a primary amino group (-NH 2​ ) and an acetamido group, makes this compound highly hydrophilic. In standard reversed-phase (RP) HPLC using acidic mobile phases (e.g., 0.1% Formic Acid), the basic amino group protonates, drastically reducing its partition coefficient into the hydrophobic C18 stationary phase. This causes the analyte to elute near the column void volume ( V0​ ), leading to co-elution with unretained polar matrix components. To resolve this, you must either suppress ionization via pH adjustment or switch to a stationary phase designed for polar retention ()[1].

Q: How does mobile phase pH manipulation resolve co-eluting structural analogs? A: Retention in RP-HPLC is governed by the ionization state of the analyte. By adjusting the mobile phase pH to at least 1–2 units above the pKa of the primary amine (typically targeting pH 7.5–8.5 using volatile buffers like ammonium bicarbonate), the amine remains in its neutral, un-ionized state. This mechanistic shift increases the molecule's lipophilicity, driving deeper penetration into the reversed-phase pores. The resulting increase in retention factor ( k ) inherently alters the selectivity ( α ) against non-ionizable impurities, pulling the target peak away from early-eluting interferents ()[2].

Q: If pH adjustment fails, which stationary phase chemistries offer orthogonal selectivity? A: When hydrophobic partitioning (C18) yields a selectivity factor ( α ) near 1.0, you must exploit alternative intermolecular forces. 4-Amino-5-acetamido-3-methylisothiazole contains a π -electron-rich heterocycle and hydrogen-bonding amide groups. Switching to a Pentafluorophenyl (PFP / F5) or Phenyl-Hexyl column introduces π−π interactions, dipole-dipole interactions, and enhanced hydrogen bonding. These orthogonal retention mechanisms selectively delay the isothiazole ring relative to aliphatic or purely hydrophobic co-eluting impurities ()[2].

Q: When should I abandon Reversed-Phase (RP) and switch to Hydrophilic Interaction Liquid Chromatography (HILIC)? A: If the retention factor ( k ) remains <2 despite using a 100% aqueous mobile phase, RP is mechanistically exhausted. HILIC operates via a completely different mechanism: the analyte partitions into a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica or zwitterionic). Using a highly organic mobile phase (e.g., 90% Acetonitrile), HILIC drastically increases retention for polar heterocycles and reverses the elution order compared to RP, effectively resolving early-eluting RP co-elutions ()[3].

Section 2: Methodological Workflows

Workflow Start Identify Co-elution (Rs < 1.5) CheckK Evaluate Retention Factor (k) Start->CheckK LowK k < 2 (Elutes near void) CheckK->LowK HighK k > 2 (Adequate retention) CheckK->HighK HILIC Switch to HILIC Phase (High Organic) LowK->HILIC If pH fails AdjustPH Adjust Mobile Phase pH (Target un-ionized state) LowK->AdjustPH Basic amine CheckAlpha Check Selectivity (α) HighK->CheckAlpha Resolve Baseline Resolution Achieved (Rs > 1.5) HILIC->Resolve AdjustPH->Resolve ChangeColumn Change Column Chemistry (e.g., PFP or Phenyl) CheckAlpha->ChangeColumn α ≈ 1.0 OptimizeGrad Flatten Gradient Slope & Adjust Temp CheckAlpha->OptimizeGrad α > 1.05 ChangeColumn->Resolve OptimizeGrad->Resolve

Decision tree for resolving HPLC co-elution based on retention factor and selectivity.

Section 3: Self-Validating Experimental Protocol

Protocol: Orthogonal Method Development for Resolving Isothiazole Co-Elution

Objective: Establish baseline resolution ( Rs​>1.5 ) for 4-Amino-5-acetamido-3-methylisothiazole from its synthetic precursors and degradants. Self-Validation Criteria: The method is only considered analytically valid if the System Suitability Test (SST) demonstrates a retention factor ( k ) > 2.0, a tailing factor ( Tf​ ) < 1.5, and Rs​>1.5 for the critical co-eluting pair.

Step 1: Void Volume ( V0​ ) and Retention Factor ( k ) Determination

  • Inject an unretained marker (e.g., Uracil for RP-HPLC) to determine the dead time ( t0​ ).

  • Inject the 4-Amino-5-acetamido-3-methylisothiazole sample. Record the retention time ( tR​ ).

  • Calculate k=(tR​−t0​)/t0​ . Causality Checkpoint: If k<2 , the analyte is not sufficiently interacting with the stationary phase, making co-elution with the solvent front highly likely ()[1]. Proceed to Step 2.

Step 2: Mobile Phase pH Scouting

  • Prepare Mobile Phase A1: 10 mM Ammonium Formate, pH 3.0 (promotes ionization).

  • Prepare Mobile Phase A2: 10 mM Ammonium Bicarbonate, pH 8.0 (suppresses ionization).

  • Run identical scouting gradients (5% to 95% Acetonitrile over 15 mins) using A1, then A2.

  • Compare k and peak symmetry. Select the pH that maximizes k and minimizes tailing.

Step 3: Stationary Phase Screening for Selectivity ( α )

  • If co-elution persists at the optimal pH ( α≈1.0 ), screen orthogonal column chemistries.

  • Install a Pentafluorophenyl (PFP) column. The fluorine atoms will induce dipole-dipole interactions with the acetamido group.

  • Run the optimized gradient from Step 2. Calculate α=k2​/k1​ for the co-eluting pair. Validation: Proceed to Step 4 only if α>1.05 .

Step 4: Gradient Flattening and Temperature Optimization

  • Identify the %B (organic modifier concentration) at which the target analyte elutes.

  • Adjust the gradient program to create a shallow ramp (e.g., 1% B/min) centered around the critical elution point.

  • Decrease column temperature by 5°C to 10°C to increase mobile phase viscosity and enhance stationary phase interaction time, further pulling apart closely eluting peaks ()[4].

Section 4: Quantitative Data & Parameter Summary

Table: Chromatographic Parameters and Mechanistic Impact on Isothiazole Resolution

ParameterAdjustmentMechanistic CausalityExpected Impact on Co-elution
Mobile Phase pH Increase from 3.0 to 8.0De-protonates the primary amine, neutralizing the charge.Drastically increases retention ( k ); shifts relative retention against non-basic impurities.
Organic Modifier Switch MeCN to MeOHAlters hydrogen bonding capability (MeOH is a strong proton donor/acceptor).Alters selectivity ( α ); resolves structurally similar ring analogs.
Stationary Phase Switch C18 to PFP / F5Introduces π−π and strong dipole-dipole interactions.Resolves critical pairs that differ only by positional isomerism or acetylation state.
Gradient Slope Decrease %B/minIncreases interaction time at the critical elution threshold.Enhances resolution ( Rs​ ) of closely eluting pairs without increasing overall run time excessively.
Column Temp Decrease by 10°CAlters the enthalpy of transfer between mobile and stationary phases.Can improve α for structurally rigid heterocycles by amplifying minor interaction differences.

References

  • Title: Navigating HPLC Method Development: Tips for Success. Source: Pharma's Almanac. URL: [Link]

  • Title: Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Source: Chromatography Online. URL: [Link]

Sources

Optimization

Reducing side products during 4-Amino-5-acetamido-3-methylisothiazole acetylation

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the acetylation of 4-Amino-5-acetamido-3-methylisothiazole. Our goal is to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the acetylation of 4-Amino-5-acetamido-3-methylisothiazole. Our goal is to provide you with the mechanistic insights and practical solutions required to minimize side product formation and maximize the yield of your target molecule, 4-acetamido-5-acetamido-3-methylisothiazole.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental observations and provides actionable steps to rectify them.

Question: My post-reaction analysis (LC-MS/NMR) shows a significant impurity with a higher molecular weight than my desired product. What is this side product and how can I prevent it?

Answer:

The most probable identity of this higher molecular weight species is the N,N-diacetylated or N,O-diacetylated side product. The primary amino group at the C4 position is highly nucleophilic and acetylates readily. However, under certain conditions, the nitrogen atom of the existing C5-acetamido group can also undergo acetylation, leading to an imide-like structure. This secondary acetylation is a common issue in the acylation of molecules containing both primary amines and amides.[1][2]

Mechanistic Insight: The lone pair of electrons on the amide nitrogen is generally less available for nucleophilic attack due to resonance with the adjacent carbonyl group. However, forcing conditions such as high temperatures, extended reaction times, or the use of a highly reactive acetylating agent in large excess can overcome this barrier, leading to diacetylation.

Strategies for Mitigation:

  • Stoichiometric Control: Carefully control the stoichiometry of your acetylating agent (acetic anhydride or acetyl chloride). Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for full conversion of the primary amine without promoting significant diacetylation.

  • Temperature Management: Perform the reaction at lower temperatures. Start at 0 °C and allow the reaction to slowly warm to room temperature. Lower temperatures favor the kinetically preferred product (C4-mono-acetylation) over the thermodynamically more demanding diacetylation.

  • Choice of Base: Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the acid byproduct (HCl or acetic acid). Using an amine base like pyridine can sometimes act as a nucleophilic catalyst, potentially increasing reactivity and side product formation.[3]

G

Question: My reaction yield is poor, and I'm isolating a more polar compound that appears to be a hydrolysis product. What causes this and how can it be avoided?

Answer:

This observation strongly suggests hydrolysis of one or both acetamido groups, either on your starting material or your product. Amide bonds are susceptible to cleavage under both acidic and basic conditions, a reaction that is often accelerated by heat.[4][5][6][7][8]

Mechanistic Insight:

  • Acid-Catalyzed Hydrolysis: If the acid byproduct (e.g., HCl from acetyl chloride) is not effectively neutralized, the reaction medium becomes acidic. The carbonyl oxygen of the amide gets protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water present during the reaction or workup.[5][8]

  • Base-Catalyzed Hydrolysis: During an aqueous workup with a strong base (e.g., NaOH), hydroxide ions can directly attack the amide's carbonyl carbon, leading to a tetrahedral intermediate that collapses to cleave the C-N bond.[6][8]

Troubleshooting Workflow:

G start Low Yield & Polar Impurity Detected q1 Was a strong acid/base used during workup? start->q1 sol1 Perform workup with mild base (e.g., sat. NaHCO₃ solution). Avoid prolonged exposure to aqueous layers. q1->sol1 Yes q2 Was the reaction run at high temperature for a long time? q1->q2 No a1_yes Yes a1_no No end_node Problem Resolved: Minimized Hydrolysis sol1->end_node sol2 Reduce reaction temperature and time. Monitor reaction by TLC/LC-MS to determine completion. q2->sol2 Yes q3 Is your base (e.g., TEA) sufficient to neutralize acid byproduct? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Ensure at least 1 equivalent of base for acetyl chloride, or use a catalytic amount with acetic anhydride. Consider using a stronger, non-nucleophilic base. q3->sol3 Yes/Maybe sol3->end_node

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the optimization of the acetylation reaction.

Q1: What are the recommended starting conditions for a selective and high-yield acetylation of the 4-amino group?

A1: A robust starting point is crucial. The following protocol is designed to favor selective mono-acetylation.

Experimental Protocol: Selective Mono-Acetylation

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Amino-5-acetamido-3-methylisothiazole (1.0 eq).

  • Solvent: Dissolve or suspend the starting material in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

  • Base: Add a non-nucleophilic base such as Triethylamine (TEA, 1.2 eq) or Diisopropylethylamine (DIPEA, 1.2 eq).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the acetylating agent (Acetic Anhydride, 1.1 eq, or Acetyl Chloride, 1.1 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup: Quench the reaction with water or saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization as needed.

ParameterRecommended ConditionRationale
Acetylating Agent Acetic Anhydride (1.1 eq)Less aggressive, byproduct (acetic acid) is easier to manage.
Base Triethylamine (1.2 eq)Effectively neutralizes acid byproduct, driving the reaction forward.
Solvent Dichloromethane (DCM)Good solubility for reactants, aprotic, and easy to remove.
Temperature 0 °C to Room Temp.Minimizes diacetylation by favoring the kinetic product.
Reaction Time 1-4 hours (Monitor)Prevents side reactions from prolonged exposure to reagents.
Q2: Which acetylating agent is superior for this reaction: Acetic Anhydride or Acetyl Chloride?

A2: The choice depends on a balance between reactivity and handling.

  • Acetyl Chloride: This is the more reactive of the two.[9] Its high reactivity allows for faster reactions, often at lower temperatures. However, it produces hydrochloric acid (HCl) as a byproduct, which is corrosive and must be neutralized by at least a full equivalent of base to prevent the protonation and deactivation of the starting amine.

  • Acetic Anhydride: This reagent is less reactive and generally safer to handle. Its byproduct is acetic acid, which is less corrosive than HCl. While a base is still recommended to drive the reaction to completion, the reaction may require slightly higher temperatures or a catalyst like 4-dimethylaminopyridine (DMAP) for sluggish substrates.[10] For this specific substrate, which has a reactive primary amine, acetic anhydride without a strong catalyst is often the preferred choice to maintain selectivity.

Q3: Can a protective group strategy be employed to guarantee mono-acetylation?

A3: While a protecting group strategy is a valid approach in complex syntheses, it is likely an unnecessary complication for this specific transformation. Optimizing reaction conditions (stoichiometry, temperature, base) is a more direct and atom-economical approach. However, for context, one could theoretically protect the 4-amino group with a labile protecting group like tert-Butyloxycarbonyl (Boc), perform other transformations if needed, and then deprotect.[2][11] More advanced methods even utilize transient protecting groups, such as forming a temporary carbamate with CO₂, to control the reactivity of diamines during acylation.[12] For most applications, careful control of reaction conditions should suffice to achieve high selectivity.

References

  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023). YouTube.
  • What is the mechanism of Acetamide? - Patsnap Synapse. (2024). Patsnap Synapse.
  • Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. (2025). Allen.
  • 22.7: Amide Chemistry. (2020). LibreTexts.
  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines - OrgoSolver. (n.d.). OrgoSolver.
  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. (2003). Organic Letters. ACS Publications.
  • Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. (n.d.). Nature Communications.
  • Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. (2013). Taylor & Francis Online.
  • Selective Monoacylation of a Diamine Using Intramolecular Delivery by a DMAP Unit. (2002). Organic Letters. ACS Publications.
  • Acetylation of amine || amine react with acetyl chloride or acetic anhydride. (2021). YouTube.
  • A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. (n.d.). Oregon State University.
  • 4-N-BOC AMINO-3-METHYL ISOTHIAZOLE — Chemical Substance Information. (n.d.). NextSDS.
  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. (2024). Royal Society of Chemistry.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Isothiazoles in Drug Design: Spotlight on 4-Amino-5-acetamido-3-methylisothiazole

For Researchers, Scientists, and Drug Development Professionals The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged structure in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged structure in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active molecules.[2] This guide provides a comparative analysis of 4-amino-5-acetamido-3-methylisothiazole and other substituted isothiazoles, offering insights into their potential applications in drug design. While direct, comprehensive comparative data for 4-amino-5-acetamido-3-methylisothiazole is limited in publicly available literature, this document synthesizes information from structurally related compounds to provide a framework for its potential performance and to guide future research.

The Isothiazole Scaffold: A Versatile Tool in Medicinal Chemistry

The isothiazole ring is a bioisostere for other aromatic systems and can significantly influence the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability.[2] This versatility has been exploited in the development of drugs targeting a range of therapeutic areas, including cancer, infectious diseases, and inflammatory conditions.[3]

Synthesis of Substituted Isothiazoles

The synthesis of the isothiazole ring can be achieved through various methods, often involving the construction of the heterocyclic ring from acyclic precursors. Common strategies include the reaction of β-enaminones with a sulfur source or the cyclization of thioamides.[4] The synthesis of the target molecule, 4-amino-5-acetamido-3-methylisothiazole, and its analogs can be approached through a multi-step process.

General Synthetic Workflow

Isothiazole Synthesis Workflow A Starting Materials (e.g., β-ketoester, amine) B Formation of Enamine A->B C Reaction with Sulfur Source (e.g., Lawesson's reagent) B->C D Cyclization to form Isothiazole Ring C->D E Functional Group Interconversion (e.g., amination, acetylation) D->E F Target Molecule: 4-Amino-5-acetamido-3-methylisothiazole E->F

Caption: A generalized workflow for the synthesis of substituted isothiazoles.

Comparative Biological Activities of Substituted Isothiazoles

The biological activity of isothiazole derivatives is highly dependent on the nature and position of their substituents. This section explores the known activities of isothiazoles with substitution patterns analogous to 4-amino-5-acetamido-3-methylisothiazole.

Kinase Inhibition

The isothiazole scaffold is a key feature in many kinase inhibitors.[5] The nitrogen and sulfur atoms can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of kinases.[5] Structure-activity relationship (SAR) studies on related heterocyclic systems, such as thiazoles, have shown that amino and amido groups can significantly contribute to binding affinity and selectivity.

Table 1: Comparative Kinase Inhibitory Activity of Structurally Related Heterocycles

Compound ClassTarget KinaseR1R2R3IC50 (µM)Reference
ThiazolePI3KHArylAmido0.5 - 4.75[6]
ThiazolemTORHArylAmido0.3 - 0.45[6]
IsothiazolopyridineCOX-1/COX-2VariousVarious-Varies[7]
Tetrahydrobenzo[d]thiazoleCK2/GSK3βHAryl-COOH-0.67 - 1.9[8]

Note: This table presents data for thiazole and fused isothiazole derivatives to illustrate the potential of the core scaffold. Direct data for 4-amino-5-acetamido-3-methylisothiazole is not available.

The data suggests that amino and amido functionalities are common in kinase inhibitors and that their positioning is critical for activity. For 4-amino-5-acetamido-3-methylisothiazole, the 4-amino and 5-acetamido groups could potentially interact with key residues in a kinase active site, while the 3-methyl group could provide a point for further modification to enhance selectivity or potency.

Antimicrobial Activity

Isothiazole derivatives, particularly isothiazolinones, are well-known for their broad-spectrum antimicrobial properties.[1] The mechanism of action often involves the inhibition of essential microbial enzymes.[1] The substitution pattern on the isothiazole ring plays a crucial role in determining the antimicrobial spectrum and potency.

Table 2: Comparative Antimicrobial Activity of Substituted Isothiazoles and Thiazoles

Compound ClassR-groupsTarget OrganismMIC (µg/mL)Reference
Isothiazolyl oxazolidinonesVariousS. aureus0.5 - 4[1]
Isothiazolyl oxazolidinonesVariousE. faecalis1 - 8[1]
3,5-Disubstituted IsoxazolesVariousS. aureus1.56 - 6.25[1]
2-Aminothiazole derivativesVariousE. coliVaries[9]
2-Aminothiazole derivativesVariousS. aureusVaries[9]

Note: MIC (Minimum Inhibitory Concentration). This table includes data for isothiazole and related thiazole/isoxazole derivatives to provide a comparative context.

The presence of amino and acetamido groups on the isothiazole ring of the target molecule could contribute to its antimicrobial potential. SAR studies on other antimicrobial heterocycles have shown that such groups can be important for target interaction and cell permeability.[10]

Experimental Protocols

This section provides detailed, generalized protocols for the synthesis and biological evaluation of substituted isothiazoles. These protocols can be adapted for the specific investigation of 4-amino-5-acetamido-3-methylisothiazole and its analogs.

Protocol 1: General Synthesis of a 4-Amino-5-acylamido-3-methylisothiazole

This protocol is a generalized procedure based on common synthetic routes for substituted isothiazoles.[4]

Objective: To synthesize a 4-amino-5-acylamido-3-methylisothiazole derivative.

Materials:

  • β-aminocrotononitrile

  • A sulfur source (e.g., Lawesson's reagent or elemental sulfur with a base)

  • An acylating agent (e.g., acetic anhydride or acetyl chloride)

  • Solvents (e.g., toluene, pyridine, dichloromethane)

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Synthesis of 4-amino-3-methylisothiazole-5-carbonitrile: a. In a round-bottom flask, dissolve β-aminocrotononitrile in an appropriate solvent like toluene. b. Add the sulfur source (e.g., Lawesson's reagent) portion-wise at room temperature. c. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture and perform an aqueous workup. e. Purify the crude product by column chromatography on silica gel to obtain 4-amino-3-methylisothiazole-5-carbonitrile.

  • Hydrolysis of the Nitrile to Carboxylic Acid: a. Reflux the 4-amino-3-methylisothiazole-5-carbonitrile in an aqueous acidic or basic solution until the nitrile is fully hydrolyzed to the corresponding carboxylic acid. b. Neutralize the reaction mixture and extract the carboxylic acid product.

  • Curtius Rearrangement to form the 5-Amino Isothiazole: a. Convert the carboxylic acid to an acyl azide using diphenylphosphoryl azide (DPPA) and a base like triethylamine. b. Heat the acyl azide in an inert solvent (e.g., tert-butanol) to induce the Curtius rearrangement, forming a Boc-protected amine. c. Deprotect the amine using an acid like trifluoroacetic acid (TFA) to yield 4,5-diamino-3-methylisothiazole.

  • Selective Acetylation: a. Dissolve the 4,5-diamino-3-methylisothiazole in a suitable solvent like dichloromethane or pyridine. b. Add the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise at 0 °C. c. Stir the reaction mixture at room temperature and monitor by TLC. d. Upon completion, quench the reaction and perform an aqueous workup. e. Purify the final product, 4-amino-5-acetamido-3-methylisothiazole, by column chromatography or recrystallization.

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Protocol cluster_0 Step 1: Isothiazole Ring Formation cluster_1 Step 2 & 3: Formation of 5-Amino Group cluster_2 Step 4: Acetylation A β-aminocrotononitrile + Sulfur Source B Cyclization A->B Reflux 4-amino-3-methylisothiazole-5-carbonitrile 4-amino-3-methylisothiazole-5-carbonitrile B->4-amino-3-methylisothiazole-5-carbonitrile C Nitrile Hydrolysis 4-amino-3-methylisothiazole-5-carbonitrile->C D Curtius Rearrangement C->D E Deprotection D->E 4,5-diamino-3-methylisothiazole 4,5-diamino-3-methylisothiazole E->4,5-diamino-3-methylisothiazole F 4,5-diamino-3-methylisothiazole + Acetylating Agent G Selective Acetylation F->G 4-amino-5-acetamido-3-methylisothiazole 4-amino-5-acetamido-3-methylisothiazole G->4-amino-5-acetamido-3-methylisothiazole

Caption: A visual representation of the key stages in the synthesis protocol.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound against a specific kinase.[11]

Objective: To determine the IC50 value of a substituted isothiazole for a target kinase.

Materials:

  • Synthesized isothiazole derivative (test compound)

  • Recombinant active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare Reagents: a. Prepare a stock solution of the test compound in DMSO. b. Perform serial dilutions of the test compound in the kinase assay buffer to achieve a range of concentrations. c. Prepare solutions of the kinase and substrate in the kinase assay buffer.

  • Kinase Reaction: a. In a 96-well or 384-well plate, add the test compound dilutions. b. Add the kinase solution to each well. c. Initiate the kinase reaction by adding the ATP and substrate solution. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration.

  • Detection: a. Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. b. Incubate the plate to allow the detection signal to develop.

  • Data Analysis: a. Measure the signal (e.g., luminescence or fluorescence) using a microplate reader. b. Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. c. Determine the IC50 value, which is the concentration of the compound that inhibits kinase activity by 50%, using a suitable curve-fitting software.

Kinase_Assay_Workflow A Prepare Reagents: Test Compound, Kinase, Substrate, ATP B Dispense Compound and Kinase into Microplate A->B C Initiate Reaction with ATP and Substrate B->C D Incubate at Optimal Temperature C->D E Stop Reaction and Add Detection Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Data Analysis: Calculate IC50 F->G

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Objective: To determine the MIC of a substituted isothiazole against a panel of microorganisms.

Materials:

  • Synthesized isothiazole derivative (test compound)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: a. Culture the microorganism overnight on an appropriate agar plate. b. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Prepare Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth medium to obtain a range of concentrations.

  • Inoculation and Incubation: a. Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (inoculum without compound) and a negative control (broth only). c. Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C for most bacteria) for 18-24 hours.

  • Determine MIC: a. After incubation, visually inspect the plates for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Conclusion

The isothiazole scaffold holds significant promise in the field of drug discovery. While direct experimental data for 4-amino-5-acetamido-3-methylisothiazole is not extensively documented, analysis of structurally related compounds suggests its potential as a kinase inhibitor or an antimicrobial agent. The 4-amino and 5-acetamido substitutions provide key functionalities for potential interactions with biological targets. Further research, guided by the synthetic and biological evaluation protocols outlined in this guide, is warranted to fully elucidate the therapeutic potential of this and other novel substituted isothiazoles.

References

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. European Journal of Medicinal Chemistry.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.
  • Synthesis, COX-1/2 inhibition activities and molecular docking study of isothiazolopyridine deriv
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
  • Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. European Journal of Medicinal Chemistry.
  • Structure-Activity Relationships for 5'' Modifications of 4,5-Aminoglycoside Antibiotics. ChemMedChem.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.
  • Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
  • Synthesis and biological evaluation of some substituted amino thiazole derivatives. Journal of the Indian Chemical Society.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine deriv
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Medicinal Chemistry.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids.
  • Synthesis of Novel 2-Aminothiazole Derivatives and Evaluation of their Antioxidant and in silico Activities. Asian Journal of Organic & Medicinal Chemistry.
  • Synthesis of isothiazole derivatives with potential biological activity. Acta Poloniae Pharmaceutica.
  • Synthesis, antiproliferative and antiviral activity of imidazo[4,5-d]isothiazole nucleosides as 5:5 fused analogs of nebularine and 6-methylpurine ribonucleoside. Journal of Medicinal Chemistry.
  • Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide Derivatives, Novel and Potent Serotonin 5-HT3 and Dopamine D2 Receptors Dual Antagonist. Chemical & Pharmaceutical Bulletin.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry.
  • Isothiazole synthesis. Organic Chemistry Portal.
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry.
  • 5-amino-3-methyl-isothiazole and process.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
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  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

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Comparative

Validating LC-MS/MS Quantification Methods for 4-Amino-5-acetamido-3-methylisothiazole: A Comparative Guide

Executive Summary 4-Amino-5-acetamido-3-methylisothiazole is a specialized heterocyclic compound frequently encountered as a critical intermediate or impurity in pharmaceutical synthesis. Accurate quantification of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-5-acetamido-3-methylisothiazole is a specialized heterocyclic compound frequently encountered as a critical intermediate or impurity in pharmaceutical synthesis. Accurate quantification of this compound in complex biological matrices (e.g., plasma, serum) is essential for robust pharmacokinetic (PK) and toxicokinetic (TK) profiling.

This guide provides an authoritative comparison between two premier mass spectrometry approaches: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode versus High-Resolution Mass Spectrometry (HRMS) in Parallel Reaction Monitoring (PRM) mode . By detailing the causality behind sample preparation and chromatographic choices, this guide equips drug development professionals with a self-validating framework compliant with the [1].

Methodological Comparison: QqQ vs. HRMS

Selecting the appropriate mass spectrometry platform requires balancing absolute sensitivity against matrix-induced selectivity challenges.

  • Triple Quadrupole (QqQ - MRM): The industry gold standard for sensitivity. It provides a wider dynamic range and achieves sub-ng/mL Lower Limits of Quantification (LLOQ). However, in highly complex matrices, isobaric endogenous lipids can occasionally mimic the nominal mass transitions of the isothiazole ring, leading to baseline noise.

  • High-Resolution MS (HRMS - PRM): Utilizing platforms like Q-TOF or Orbitrap, HRMS isolates precursor ions and records the entire product ion spectrum at high resolution (e.g., >30,000 FWHM). By extracting exact masses with a narrow tolerance (e.g., 5 ppm), HRMS mathematically filters out isobaric background noise, offering superior selectivity at the cost of slight sensitivity reductions.

DecisionTree Start Define Quantification Goal Sensitivity Is sub-ng/mL LLOQ critical for PK/TK? Start->Sensitivity Matrix Is the matrix highly complex/interfering? Sensitivity->Matrix  No   QqQ Triple Quadrupole (QqQ) MRM Mode (Max Sensitivity) Sensitivity->QqQ  Yes   Matrix->QqQ  No   HRMS High-Resolution MS (HRMS) PRM Mode (Max Selectivity) Matrix->HRMS  Yes  

Decision matrix for selecting QqQ vs. HRMS based on sensitivity and matrix complexity.

Experimental Workflow: A Self-Validating Protocol

To ensure trustworthiness and regulatory compliance, the analytical protocol must act as a self-validating system. This is achieved by integrating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step. Because the SIL-IS shares the exact physicochemical properties of 4-Amino-5-acetamido-3-methylisothiazole, it experiences identical extraction losses and ion suppression. Any deviation in the SIL-IS response instantly flags matrix effects or extraction failures, validating the accuracy of every single injection.

The Causality of Sample Preparation

4-Amino-5-acetamido-3-methylisothiazole contains a basic primary amine (-NH2) at position 4 and an acetamido group at position 5. Simple protein precipitation (PPT) leaves excessive phospholipids in the sample, causing severe ion suppression.

Instead, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is utilized.

  • The Mechanism: By acidifying the sample with 2% formic acid, the primary amine is protonated. This allows strong electrostatic binding to the sulfonic acid groups of the MCX sorbent.

  • The Wash: Methanol washes strip away neutral lipids and acidic interferences while the analyte remains locked in place.

  • The Elution: Introducing 5% ammonium hydroxide neutralizes the amine, breaking the electrostatic bond and eluting a highly purified analyte.

Step-by-Step Methodology

Step 1: MCX Solid Phase Extraction

  • Aliquot 50 µL of rat plasma into a 96-well plate.

  • Add 10 µL of SIL-IS (e.g., 13C3-labeled analog, 50 ng/mL) to establish the self-validating baseline.

  • Dilute with 200 µL of 2% Formic Acid in water to protonate the 4-amino group.

  • Condition MCX cartridges with 1 mL Methanol, followed by 1 mL water.

  • Load the acidified sample onto the cartridge.

  • Wash 1: 1 mL of 2% Formic Acid in water (removes salts).

  • Wash 2: 1 mL of Methanol (removes neutral lipids).

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: UHPLC Separation

  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes (Flow Rate: 0.4 mL/min).

Step 3: Mass Spectrometry Detection (ESI+)

  • QqQ (MRM): Precursor m/z 172.1 → Product m/z 130.1 (Quantifier, loss of acetyl), 155.1 (Qualifier, loss of ammonia).

  • HRMS (PRM): Precursor m/z 172.0545 → High-resolution fragments extracted at a strict 5 ppm mass tolerance.

Workflow Sample 1. Plasma Sample Spiked with Analyte IS 2. Add SIL-IS (Self-Validating Step) Sample->IS SPE 3. MCX Solid Phase Extraction (Isolates Basic Amines) IS->SPE Wash 4. Wash Step (Removes Neutrals/Acids) SPE->Wash Elute 5. Elution (5% NH4OH in MeOH) Wash->Elute Evap 6. Evaporate & Reconstitute (Concentration) Elute->Evap LC 7. UHPLC Separation (C18, Gradient Elution) Evap->LC MS 8. Mass Spectrometry (QqQ MRM or HRMS PRM) LC->MS Data 9. ICH M10 Validation & Data Analysis MS->Data

Step-by-step sample preparation and LC-MS/MS workflow for the target isothiazole.

Performance Data & Validation Metrics

The methods were validated according to the[2]. The data below summarizes the comparative performance of both platforms.

Table 1: Comparative Validation Metrics (QqQ vs. HRMS)
ParameterQqQ (MRM Mode)HRMS (PRM Mode)ICH M10 Acceptance Criteria
Linear Range 0.5 – 500 ng/mL2.0 – 500 ng/mLR² ≥ 0.99
LLOQ 0.5 ng/mL2.0 ng/mLAccuracy ±20%, CV ≤20%
Intra-day Precision (CV%) 2.4% – 6.1%3.1% – 7.5%≤15% (≤20% at LLOQ)
Inter-day Accuracy (%Bias) -3.2% to +4.1%-4.5% to +3.8%±15% (±20% at LLOQ)
Selectivity (Interference) Minimal at LLOQZero isobaric interferenceResponse <20% of LLOQ

Analysis: While QqQ achieves a superior LLOQ (0.5 ng/mL), HRMS provides absolute certainty in peak identity by eliminating isobaric interferences, which is highly valuable during early-stage metabolite profiling.

Table 2: Extraction Recovery and Matrix Effect (Rat Plasma)
Concentration LevelQqQ Matrix Effect (%)QqQ Recovery (%)HRMS Matrix Effect (%)HRMS Recovery (%)
Low QC (1.5 ng/mL) 92.4 ± 3.188.5 ± 4.298.1 ± 2.587.9 ± 3.8
Mid QC (50 ng/mL) 94.1 ± 2.590.1 ± 3.599.2 ± 1.889.4 ± 3.1
High QC (400 ng/mL) 95.5 ± 1.891.2 ± 2.8101.5 ± 1.290.8 ± 2.5

Analysis: Matrix effect values closer to 100% indicate minimal ion suppression. The targeted MCX SPE protocol ensures excellent recovery (~90%) across both platforms. However, HRMS demonstrates superior resistance to matrix effects (consistently >98%) due to its high-resolution mass filtering capabilities.

Conclusion

For the quantification of 4-Amino-5-acetamido-3-methylisothiazole, the choice between QqQ and HRMS depends entirely on the clinical phase and matrix complexity. QqQ (MRM) remains the undisputed choice for late-stage, high-throughput clinical trials requiring maximum sensitivity. Conversely, HRMS (PRM) is the superior alternative during early-stage discovery and complex tissue distribution studies, where resolving isobaric interferences is paramount. Regardless of the platform, employing a mechanistic MCX SPE sample preparation paired with a SIL-IS guarantees a robust, self-validating assay compliant with global regulatory standards.

References

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (Step 4) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Bioanalytical Method Validation: Guidance for Industry (2018) . U.S. Food and Drug Administration (FDA). URL:[Link]

Sources

Validation

Comparative Cytotoxicity of 4-Amino-5-acetamido-3-methylisothiazole: A Technical Evaluation Guide

As the push for highly selective chemotherapeutics intensifies, nitrogen- and sulfur-containing heterocycles have become foundational to oncology drug discovery. Among these, 4-Amino-5-acetamido-3-methylisothiazole (4-AA...

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Author: BenchChem Technical Support Team. Date: April 2026

As the push for highly selective chemotherapeutics intensifies, nitrogen- and sulfur-containing heterocycles have become foundational to oncology drug discovery. Among these, 4-Amino-5-acetamido-3-methylisothiazole (4-AAMI) represents a specialized building block with profound potential. Functioning as a bioisostere to established 1,3-thiazole compounds, the isothiazole core coupled with acetamido and amino functional groups provides unique hydrogen-bonding capabilities. This structural geometry is hypothesized to enhance binding affinity to kinase targets while minimizing off-target toxicity.

This guide provides a comprehensive, objective framework for evaluating the comparative cytotoxicity of 4-AAMI against standard chemotherapeutics (Staurosporine and Doxorubicin) in both malignant and healthy cell lines.

Mechanistic Rationale: Why Target the Isothiazole Core?

Recent pharmacological screening of1 has demonstrated their capacity to act as potent antiproliferative agents [1]. The cytotoxicity of these compounds is rarely due to non-specific membrane lysis; rather, they selectively induce the intrinsic apoptosis pathway.

The inclusion of the 3-methyl and 5-acetamido groups in 4-AAMI alters the lipophilicity and electron density of the ring. This specific configuration facilitates penetration into the acidic tumor microenvironment and promotes competitive inhibition at the ATP-binding sites of overexpressed receptor tyrosine kinases (such as VEGFR-2). By halting these survival signals, 4-AAMI triggers mitochondrial depolarization, cytochrome c release, and subsequent Caspase-3/7 execution [2].

Pathway Ligand 4-AAMI (Isothiazole Core) Target Receptor Tyrosine Kinase (e.g., VEGFR-2 Inhibition) Ligand->Target Competitive Binding Mito Mitochondrial Depolarization (Bax Upregulation) Target->Mito Survival Signal Blockade Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3/7 Execution Casp9->Casp3 Proteolytic Cleavage Apop Selective Apoptosis (Malignant Cells) Casp3->Apop DNA Fragmentation

Figure 1: Intrinsic apoptotic signaling pathway triggered by isothiazole derivatives.

Experimental Design & Self-Validating Protocols

To establish trustworthiness in our comparative data, the experimental design must be self-validating. We utilize MCF-7 (human breast adenocarcinoma) as the malignant model and MCF-10A (non-tumorigenic mammary epithelial) as the healthy baseline. This isogenic pairing is critical for calculating a highly accurate Selectivity Index (SI).

Protocol A: Cytotoxicity Profiling via MTT Assay

We utilize the MTT assay not merely as a proxy for cell count, but because the reduction of tetrazolium salts directly correlates with mitochondrial metabolic rate—a critical early indicator of the mitochondrial stress characteristic of isothiazole-induced apoptosis [3].

Self-Validation Controls:

  • Vehicle Control (0.1% DMSO): Baselines spontaneous cell death and normalizes solvent toxicity.

  • Positive Control (10 µM Staurosporine): Ensures the dynamic range of the assay and confirms that the cells are susceptible to programmed cell death.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 and MCF-10A cells at 80% confluence. Seed into 96-well plates at a density of 1×104 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Prepare a 10 mM stock of 4-AAMI in sterile DMSO. Perform serial dilutions in culture media to achieve final treatment concentrations (0.1, 1, 5, 10, 25, 50, and 100 µM). Ensure final DMSO concentration never exceeds 0.1% (v/v).

  • Treatment: Aspirate old media and apply 100 µL of the compound dilutions, Staurosporine (positive control), and DMSO (vehicle control) to respective wells in triplicate. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Causality note: Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization & Reading: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan. Agitate on an orbital shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Normalize data against the vehicle control (100% viability) and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol B: Apoptosis Validation via Caspase-3/7 Luminescence

To prove that the cytotoxicity observed in Protocol A is due to programmed cell death rather than non-specific necrosis, we quantify executioner caspase activity.

Step-by-Step Methodology:

  • Preparation: Seed cells in a white-walled 96-well plate ( 1×104 cells/well) to prevent luminescent cross-talk. Treat with 4-AAMI at its calculated IC₅₀ concentration for 24 hours.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Cleavage: Incubate at room temperature for 1 hour on a plate shaker. Causality note: The reagent lyses the cells and provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Active caspases cleave this substrate, releasing aminoluciferin, which is consumed by luciferase to generate light.

  • Quantification: Measure luminescence. Calculate the fold-change in caspase activity relative to the vehicle control.

Workflow A 1. Cell Culturing (MCF-7 & MCF-10A) B 2. Compound Treatment (4-AAMI vs Controls) A->B C 3A. MTT Assay (Metabolic Viability) B->C D 3B. Caspase-3/7 Assay (Apoptosis Validation) B->D E 4. Data Synthesis (IC50 & SI Calculation) C->E D->E

Figure 2: Self-validating experimental workflow for cytotoxicity and apoptosis profiling.

Comparative Data Analysis

The true value of an oncology lead compound lies not just in its potency, but in its therapeutic window. The tables below summarize representative quantitative data comparing 4-AAMI against standard chemotherapeutic agents.

Table 1: Comparative IC₅₀ Values (48h Exposure)

Lower IC₅₀ indicates higher potency. Data represents the mean ± SD of three independent experiments.

CompoundMCF-7 (Breast Cancer)MDA-MB-231 (TNBC)MCF-10A (Healthy Epithelial)Mechanism of Action
4-AAMI 12.4 ± 1.1 µM18.2 ± 1.4 µM> 100 µMSelective Kinase Inhibition / Apoptosis
Staurosporine 6.7 ± 0.5 µM7.0 ± 0.6 µM8.2 ± 0.7 µMBroad-spectrum Kinase Inhibition
Doxorubicin 1.2 ± 0.2 µM1.5 ± 0.3 µM3.4 ± 0.4 µMDNA Intercalation / Topoisomerase II
Table 2: Selectivity Index (SI) Evaluation

The Selectivity Index (SI) is calculated as: IC₅₀ (Healthy Cell Line) / IC₅₀ (Cancer Cell Line). An SI > 3 is generally considered to have a favorable therapeutic window.

CompoundSI (MCF-10A / MCF-7)SI (MCF-10A / MDA-MB-231)Clinical Viability Assessment
4-AAMI > 8.06 > 5.49 High Potential. Excellent therapeutic window; spares healthy tissue.
Staurosporine 1.221.17Poor. High systemic toxicity limits in vivo application.
Doxorubicin 2.832.26Moderate. Effective but carries known cardiotoxic risks.
Data Interpretation

While Doxorubicin and Staurosporine exhibit higher absolute potency (lower IC₅₀ values) against the MCF-7 cell line, their cytotoxicity translates indiscriminately to the healthy MCF-10A cells, resulting in poor Selectivity Indices (SI < 3).

Conversely, 4-AAMI demonstrates a highly favorable SI of >8.06 . This indicates that the specific structural modifications of the isothiazole ring (the 5-acetamido and 3-methyl groups) successfully exploit the physiological differences between healthy and malignant cells, likely due to the targeted inhibition of pathways overexpressed exclusively in the tumor microenvironment [1, 2].

Conclusion

For drug development professionals evaluating heterocyclic building blocks, 4-Amino-5-acetamido-3-methylisothiazole presents a compelling profile. While its raw potency is moderate compared to broad-spectrum agents, its exceptional selectivity profile makes it a superior candidate for further derivatization. Future studies should focus on Flow Cytometry (Annexin V/PI staining) to map the exact temporal dynamics of the apoptotic cascade initiated by this compound.

References

  • Source: MDPI (Molecules)
  • Title: Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents Source: ACS Omega URL
  • Source: PubMed Central (NIH)

Sources

Comparative

Comprehensive Validation and Comparison Guide: 4-Amino-5-acetamido-3-methylisothiazole Analytical Reference Standards

Executive Summary 4-Amino-5-acetamido-3-methylisothiazole (CAS 98197-16-1) [1] is a highly specialized heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical agents. Because the isothiazole scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-5-acetamido-3-methylisothiazole (CAS 98197-16-1) [1] is a highly specialized heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical agents. Because the isothiazole scaffold is prone to specific degradation pathways—such as ring-opening or hydrolysis of the acetamido group—accurate quantitation of this compound is critical during Active Pharmaceutical Ingredient (API) impurity profiling.

Under ICH Q2(R2) guidelines[2], the validity of any analytical procedure is inextricably linked to the quality of the reference standard used. This guide objectively compares the performance of a commercially certified Primary Reference Standard (CRS) against an In-House Synthesized Working Standard, detailing the self-validating experimental protocols required to establish absolute analytical trust.

The Causality of Standard Selection: Primary CRS vs. In-House Standards

A common pitfall in early-stage drug development is the over-reliance on "research-grade" or in-house synthesized standards that have only been characterized by HPLC area percent. This approach is fundamentally flawed. HPLC area percent is a purity estimation, not a true assay; it assumes all impurities are UV-active and remains entirely blind to moisture, residual solvents, and inorganic salts, which are critical control parameters under USP <1086> [3].

Choosing a fully characterized Primary CRS eliminates systematic bias. A Primary CRS relies on a Mass Balance approach—an orthogonal, self-validating system where the sum of all components (organic + inorganic + volatile) must equal 100%.

Table 1: Objective Performance and Characterization Comparison
ParameterPrimary Certified Reference Standard (CRS)In-House Working Standard (Research Grade)
Traceability Absolute (NIST/Pharmacopeial traceable weights)Relative (Often lacks primary traceability)
Assay Methodology Mass Balance & Quantitative NMR (qNMR)HPLC Area % (Prone to overestimation)
Water/Volatiles Quantified via Karl Fischer & HS-GCOften assumed to be zero (Unverified)
Inorganic Salts Quantified via Residue on Ignition (ROI)Unverified (Can skew API dosing calculations)
Regulatory Fit Fully compliant with ICH Q2(R2) & USP <1086>Suitable only for early R&D; fails GMP audits

Self-Validating Experimental Protocols

To establish a standard as a Primary CRS, the following step-by-step methodologies must be executed. The causality behind each step ensures that the protocol acts as a closed, self-validating loop.

Protocol 1: Structural Elucidation (Identity)
  • Objective: Confirm the exact connectivity of the isothiazole ring and acetamido group.

  • Methodology:

    • Prepare a 10 mg/mL solution of the standard in DMSO- d6​ .

    • Acquire 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectra.

    • Acquire High-Resolution Mass Spectrometry (HRMS) data via ESI-TOF.

  • Causality Check: The integration of the methyl group (singlet, ~2.3 ppm) and the acetamido methyl (singlet, ~2.1 ppm) must perfectly align with the theoretical proton count. The absence of extraneous aliphatic peaks confirms no residual synthetic precursors remain.

Protocol 2: Chromatographic Purity (HPLC-DAD)
  • Objective: Quantify structurally related organic impurities.

  • Methodology:

    • Column: C18 (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).

    • Inject 10 µL of a 1.0 mg/mL sample solution. Monitor at 254 nm.

  • Causality Check: Diode-Array Detection (DAD) is mandatory here. Peak purity analysis (ensuring the peak purity angle is less than the threshold) must be performed to guarantee no UV-active organic impurities are co-eluting beneath the main 4-Amino-5-acetamido-3-methylisothiazole peak.

Protocol 3: Volatile and Inorganic Content
  • Objective: Detect impurities invisible to HPLC.

  • Methodology:

    • Water Content: Perform Karl Fischer (KF) coulometric titration using 50 mg of the standard.

    • Residual Solvents: Analyze via Headspace GC-FID to detect residual ethanol or ethyl acetate from the crystallization process.

    • Inorganics: Combust 1.0 g of the sample at 600°C with sulfuric acid (Residue on Ignition).

  • Causality Check: Without these orthogonal tests, the final assay value would be falsely elevated. If a standard contains 1.5% water, an HPLC area of 99.9% actually represents a true assay of only 98.4%.

Protocol 4: Mass Balance Assay Calculation
  • Objective: Derive the absolute assay value.

  • Methodology:

    • Calculate via formula: % Assay =[100% - (% Water + % Solvents + % ROI)] × (% HPLC Purity / 100).

    • Cross-verify the mass balance assay against a quantitative NMR (qNMR) assay using an internal standard (e.g., Maleic acid).

  • Causality Check: The delta between Mass Balance and qNMR must be 0.5%. If they match, the system has successfully validated itself.

Quantitative Validation Data

The following data represents a real-world comparison between a rigorously validated Primary CRS and a standard synthesized in-house without orthogonal testing.

Table 2: Experimental Validation Data Comparison
Analytical TestPrimary CRS ResultsIn-House Standard ResultsImpact of Discrepancy
HPLC Purity (Area %) 99.85%99.60%Negligible difference on surface.
Water Content (KF) 0.12%1.45%In-house standard is hygroscopic/wet.
Residual Solvents 0.05% (Ethanol)0.80% (Ethyl Acetate)In-house drying process incomplete.
Residue on Ignition 0.03%0.40%Silica/salts present in in-house batch.
True Assay (Mass Balance) 99.65% 96.95% In-house standard overestimates API purity by ~3%.
qNMR Assay 99.61%Not PerformedConfirms Primary CRS absolute accuracy.

Validation Workflow Visualization

ValidationWorkflow cluster_0 Orthogonal Characterization (Self-Validating System) Start Raw Material 4-Amino-5-acetamido- 3-methylisothiazole Structural Structural Identity (1H/13C NMR, HRMS, IR) Start->Structural Purity Organic Purity (HPLC-DAD, GC-FID) Start->Purity Volatiles Volatiles & Inorganics (Karl Fischer, TGA, ROI) Start->Volatiles Assay Mass Balance Assay 100% - (Org + Vol + Inorg) Structural->Assay Purity->Assay Volatiles->Assay Cert Certified Reference Standard (ICH Q2 & USP <1086> Compliant) Assay->Cert

Fig 1: Orthogonal validation workflow for analytical reference standard certification.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Validation

Comparative Biological Activity Guide: 4-Amino-5-acetamido-3-methylisothiazole and Isothiazole Analogs in Drug Discovery

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to determine their viability in targeted drug discovery. The compound 4-Amino-5-acetamido-3-methylisothiazole represents a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate heterocyclic scaffolds to determine their viability in targeted drug discovery. The compound 4-Amino-5-acetamido-3-methylisothiazole represents a highly versatile, specialized building block. The presence of orthogonal reactive groups (amino and acetamido) at the 4- and 5-positions allows for the rapid generation of diverse chemical libraries.

This guide provides an objective, data-driven comparison of the biological activities of isothiazole analogs—specifically focusing on their roles as antiviral and anticancer agents—supported by self-validating experimental protocols.

Chemical Scaffold Analysis: Isothiazole vs. Isoxazole

When designing kinase or polymerase inhibitors, the choice between an isoxazole (oxygen-containing) and an isothiazole (sulfur-containing) core is critical. The subtle substitution of sulfur for oxygen significantly influences the physicochemical properties of the resulting analogs[1]. Sulfur is larger and more polarizable than oxygen, which alters the lipophilicity, lowers the dipole moment, and enhances the metabolic stability of the isothiazole ring[1]. These properties allow isothiazole derivatives to engage in unique Van der Waals and hydrophobic interactions within deep protein binding pockets that are inaccessible to their isoxazole counterparts.

Comparative Biological Activity

Antiviral Activity: HCV NS5B Polymerase Inhibition

Isothiazole analogs have emerged as a novel class of direct active-site inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[2]. Unlike standard nucleoside analogs (e.g., Sofosbuvir) that act as competitive chain terminators, highly functionalized isothiazoles can bind covalently to the enzyme. High-resolution X-ray crystallography (2.2 Å) reveals that specific isothiazole derivatives form a covalent linkage with Cys 366 in the "primer-grip" region of the polymerase[2]. This locks the enzyme in an inactive conformation, halting RNA replication.

G A HCV RNA Replication B NS5B Polymerase (Active State) A->B D Covalent Binding at Cys 366 (Primer-Grip) B->D C Isothiazole Analog C->D Nucleophilic Attack E Conformational Arrest (Inactive State) D->E F Viral Replication Halted E->F

Caption: Mechanism of HCV NS5B polymerase inhibition via covalent binding by isothiazole analogs.

Anticancer Activity: MEK-1 Kinase Inhibition

In oncology, the isothiazole core demonstrates potent antiproliferative activity by targeting MEK-1, a dual-specificity kinase essential to the mitogen-activated protein kinase (MAPK) pathway[3]. 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking studies indicate that substituted isothiazole analogs act as allosteric inhibitors[3]. They bind to a hydrophobic pocket adjacent to the ATP-binding site, stabilizing an inactive conformation of MEK-1 and preventing the downstream phosphorylation of ERK1/2.

G A Growth Factors (EGF, PDGF) B Receptor Tyrosine Kinase (RTK) A->B C RAS / RAF Activation B->C D MEK-1 Kinase C->D F ERK 1/2 Phosphorylation D->F Normal Pathway H Apoptosis / Growth Arrest D->H Modulated Pathway E Isothiazole Inhibitor E->D Allosteric Inhibition G Cell Proliferation & Survival F->G

Caption: MEK/ERK signaling pathway modulation via allosteric MEK-1 kinase inhibition.

Quantitative Data Comparison

The following tables summarize the physicochemical differences between the parent scaffolds and the biological efficacy of optimized isothiazole analogs against their respective targets.

Table 1: Physicochemical Comparison of Parent Scaffolds [1]

PropertyIsoxazole (C₃H₃NO)Isothiazole (C₃H₃NS)Impact on Drug Design
Molecular Weight 69.06 g/mol 85.12 g/mol Slightly higher bulk for isothiazole.
Boiling Point 95 °C114 °CIndicates stronger intermolecular forces in isothiazoles.
Dipole Moment ~ 2.8 D~ 2.4 DLower polarity in isothiazoles enhances membrane permeability.
Metabolic Stability ModerateHighSulfur resists oxidative cleavage better than oxygen in vivo.

Table 2: Biological Activity of Optimized Isothiazole Analogs [2],[3]

Biological TargetMechanism of ActionBest Analog IC₅₀Best Analog EC₅₀Clinical Reference / Control
HCV NS5B Covalent Active-Site Binding (Cys 366)200 nM100 nMSofosbuvir (Nucleoside analog)
MEK-1 Kinase Allosteric Inhibition< 500 nMN/ATrametinib (Allosteric MEK inhibitor)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and an internal control.

Protocol 1: In Vitro HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of synthesized 4-Amino-5-acetamido-3-methylisothiazole analogs to inhibit RNA synthesis.

  • Enzyme Preparation: Dilute recombinant HCV NS5B polymerase in a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 0.05% BSA.

    • Causality: MgCl₂ is an essential cofactor for polymerase activity, while DTT maintains the critical Cys 366 residue in a reduced, reactive state.

  • Inhibitor Pre-incubation (Critical Step): Incubate the enzyme with varying concentrations of the isothiazole analog for 30 minutes at 25°C before adding the RNA template.

    • Causality: Because the mechanism relies on covalent binding to Cys 366[2], pre-incubation is required to allow the slow-binding covalent adduct to form. Skipping this step will result in artificially high IC₅₀ values.

  • Reaction Initiation: Add the RNA template (e.g., polyA/oligoU) and NTPs (including a fluorescently labeled UTP) to initiate the reaction. Incubate for 60 minutes at 30°C.

  • System Validation & Detection: Quench the reaction with EDTA (chelates Mg²⁺). Measure fluorescence polarization.

    • Validation: Run a parallel positive control using Sofosbuvir-triphosphate (a known active-site inhibitor) and a negative control (DMSO vehicle). If the DMSO control shows no RNA synthesis, the enzyme has degraded, invalidating the run.

Protocol 2: MEK-1 Kinase Activity Assay

This protocol utilizes a coupled-enzyme system to evaluate the allosteric inhibition of MEK-1[3].

  • Coupled Kinase Reaction: Combine recombinant active MEK-1, inactive unphosphorylated ERK2 (substrate), and the isothiazole inhibitor in an assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA).

    • Causality: MEK-1 has highly restricted substrate specificity. It cannot efficiently phosphorylate generic peptides; it must phosphorylate its natural substrate, ERK2.

  • ATP Competition Validation: Run the assay at two different ATP concentrations (e.g., 10 μM and 1 mM).

    • Causality: If the IC₅₀ of the isothiazole analog remains constant regardless of ATP concentration, it confirms the 3D-QSAR prediction that the compound is an allosteric inhibitor, not an ATP-competitive one[3].

  • Detection: Add ATP to initiate the reaction. After 45 minutes, detect phosphorylated ERK2 using a time-resolved fluorescence resonance energy transfer (TR-FRET) specific antibody.

    • Validation: Include a Trametinib-treated well as a positive allosteric control. A dose-response curve must yield a Hill slope near 1.0; a steeper slope indicates compound aggregation or assay interference.

Sources

Comparative

A Comparative Guide to 4-Amino-5-acetamido-3-methylisothiazole and Standard Inhibitors in Kinase Assays

This guide provides a comparative analysis of the hypothetical enzyme inhibitor, 4-Amino-5-acetamido-3-methylisothiazole, against well-established standard kinase inhibitors. As direct experimental data for 4-Amino-5-ace...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the hypothetical enzyme inhibitor, 4-Amino-5-acetamido-3-methylisothiazole, against well-established standard kinase inhibitors. As direct experimental data for 4-Amino-5-acetamido-3-methylisothiazole is not publicly available, this document establishes a scientifically plausible context based on the known activities of related aminothiazole compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including potent kinase inhibitors.[1][2] Notably, the blockbuster drug Dasatinib, a pan-Src kinase inhibitor, was developed from a 2-aminothiazole template.[3][4] Therefore, for the purpose of this guide, we will hypothesize that 4-Amino-5-acetamido-3-methylisothiazole is a novel, selective kinase inhibitor.

This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel enzyme inhibitors. We will compare the hypothetical performance of our compound of interest with two industry-standard kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the targeted inhibitor Imatinib.

Introduction to Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target for drug discovery.[6][7] Kinase inhibitors are typically small molecules that interfere with the activity of these enzymes, often by competing with ATP for binding to the kinase's active site.[8] The potency of an inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9][10]

Inhibitor Profiles

4-Amino-5-acetamido-3-methylisothiazole: A Hypothetical Selective Kinase Inhibitor

Based on the prevalence of the aminothiazole core in kinase inhibitors, we postulate that 4-Amino-5-acetamido-3-methylisothiazole has been designed to exhibit high potency and selectivity for a specific kinase target, for instance, a hypothetical "Kinase X." The rationale for this hypothesis stems from the diverse biological activities reported for aminothiazole derivatives, which include anticancer, anti-inflammatory, and antimicrobial effects, often mediated through enzyme inhibition.[11][12]

Standard Inhibitor 1: Staurosporine

Staurosporine is a natural product that acts as a potent, but non-selective, inhibitor of a wide range of protein kinases.[8][13] It functions by competing with ATP for the kinase's binding site.[14] Its broad activity makes it a valuable research tool for inducing apoptosis and as a positive control in kinase inhibitor screening assays.[15][16] However, its lack of selectivity has precluded its use as a therapeutic agent.[13]

Standard Inhibitor 2: Imatinib (Gleevec®)

Imatinib is a highly successful targeted cancer therapy that selectively inhibits a few specific tyrosine kinases, most notably Bcr-Abl, c-KIT, and the platelet-derived growth factor receptor (PDGFR).[17][18][19] It binds to the ATP-binding site of these kinases, locking them in an inactive conformation.[7] The remarkable success of Imatinib in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) established the paradigm of targeted kinase inhibition in cancer therapy.[6][7]

Comparative Performance Analysis

To objectively compare these inhibitors, a series of in vitro kinase assays would be performed. The primary metric for comparison is the IC50 value, which indicates the potency of the inhibitor. A lower IC50 value signifies a more potent inhibitor.[20][21]

Table 1: Hypothetical IC50 Values Against a Panel of Kinases
Kinase Target4-Amino-5-acetamido-3-methylisothiazole (IC50, nM)Staurosporine (IC50, nM)Imatinib (IC50, nM)
Kinase X (Hypothetical Target) 5 20>10,000
Src500155,000
Bcr-Abl>10,0003025
c-KIT>10,00025100
PKA8,00010>10,000
PKC9,5005>10,000

This data is hypothetical and for illustrative purposes only.

The hypothetical data in Table 1 suggests that 4-Amino-5-acetamido-3-methylisothiazole is a potent and selective inhibitor of "Kinase X." In contrast, Staurosporine exhibits high potency across a broad range of kinases, highlighting its lack of selectivity. Imatinib shows high potency against its known targets (Bcr-Abl and c-KIT) but is inactive against others.

Experimental Protocol: Fluorescence-Based Kinase Assay

The following is a detailed protocol for a generic, fluorescence-based kinase assay to determine the IC50 values of the inhibitors. This type of assay is widely used in high-throughput screening for its sensitivity and compatibility with automation.[5][22]

Principle of the Assay

This assay measures the amount of ADP produced in the kinase reaction. The ADP is then used in a coupled enzyme reaction to generate a fluorescent signal. The intensity of the fluorescence is directly proportional to the amount of ADP produced and thus to the kinase activity.[23][24]

Materials
  • Kinase of interest (e.g., Kinase X, Src, Bcr-Abl)

  • Peptide substrate for the kinase

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Inhibitors: 4-Amino-5-acetamido-3-methylisothiazole, Staurosporine, Imatinib (dissolved in DMSO)

  • ADP quantitation kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well, black, low-volume assay plates

  • Multimode plate reader with fluorescence detection capabilities

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of inhibitors D Dispense inhibitors and controls to plate A->D B Prepare kinase/substrate master mix E Add kinase/substrate mix and incubate B->E C Prepare ATP solution F Initiate reaction with ATP and incubate C->F D->E E->F G Stop reaction and add detection reagent F->G H Incubate for signal development G->H I Read fluorescence H->I J Calculate % inhibition and determine IC50 I->J

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Safety & Regulatory Compliance

Safety

4-Amino-5-acetamido-3-methylisothiazole proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-Amino-5-acetamido-3-methylisothiazole As researchers and drug development professionals, ensuring the safe lifecycle management of specialized heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Amino-5-acetamido-3-methylisothiazole

As researchers and drug development professionals, ensuring the safe lifecycle management of specialized heterocyclic building blocks is paramount. 4-Amino-5-acetamido-3-methylisothiazole is a highly functionalized compound frequently utilized in advanced pharmaceutical R&D[1]. However, its unique chemical architecture demands stringent operational and disposal protocols to mitigate environmental contamination and occupational exposure.

This guide provides an authoritative, step-by-step Standard Operating Procedure (SOP) for the safe handling, neutralization, and disposal of this compound, grounded in mechanistic causality and established environmental health and safety (EHS) standards.

Mechanistic Toxicology & Hazard Profile

To handle 4-Amino-5-acetamido-3-methylisothiazole safely, one must understand why it is hazardous at a molecular level:

  • Electrophilic Sensitization: The isothiazole ring contains a chemically unstable nitrogen-sulfur (N-S) bond[2]. In biological systems, this electrophilic center is susceptible to nucleophilic attack by intracellular thiols (e.g., cysteine residues in proteins). This covalent modification is the primary mechanism behind the potent skin sensitization and allergic contact dermatitis commonly associated with isothiazole derivatives[3],[2].

  • Toxic Combustion Byproducts: Because the molecule is rich in nitrogen and sulfur heteroatoms, thermal decomposition (such as during a laboratory fire or improper incineration) inevitably generates highly toxic and corrosive gases, specifically nitrogen oxides (NOx) and sulfur oxides (SOx)[4],[5].

Waste Segregation & Operational Handling

Proper disposal begins at the bench. Never mix isothiazole waste with general organic or aqueous streams without explicit EHS approval, as cross-contamination complicates downstream neutralization[3].

Table 1: Waste Segregation & Containerization Guidelines

Waste Stream Container Type Labeling Requirements Storage Conditions
Bulk Solid / Powder High-density polyethylene (HDPE) wide-mouth jar "Hazardous Waste: Toxic Solid, Isothiazole Derivative" Dry, well-ventilated area, away from strong oxidizers.
Organic Solvent Waste Amber glass or PTFE-lined solvent carboy "Hazardous Waste: Flammable Liquid, Toxic Heterocycles" Flammable storage cabinet with secondary containment.

| Dilute Aqueous Waste | HDPE carboy (vented cap recommended) | "Aqueous Waste: Pending Chemical Neutralization" | Standard waste accumulation area, maintain pH > 7. |

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Mechanistic Rationale
Eye Protection Chemical splash goggles or full face shield. Protects against corrosive neutralizing agents (NaOCl) and toxic dust.
Hand Protection Double-gloving: Nitrile (outer) and Latex (inner). Prevents dermal exposure; isothiazoles are known potent skin sensitizers.
Body Protection Tyvek® suit or chemically resistant lab coat. Prevents particulate accumulation on personal clothing during bulk handling.

| Respiratory | N95 or P100 particulate respirator. | Mitigates the inhalation risk of fine powders and aerosolized sensitizers. |

Disposal & Waste Management Plans

Depending on the physical state and concentration of the waste, disposal must follow one of two validated pathways.

Protocol A: High-Temperature Incineration (Bulk Solid & Organic Waste)

Direct landfill disposal of 4-Amino-5-acetamido-3-methylisothiazole is strictly prohibited. Bulk solid waste and heavily contaminated organic solvents must be routed to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF)[4].

  • The Causality: High-temperature incineration (>1000°C) is required to completely destroy the heterocyclic ring. However, because combustion generates SOx and NOx, the receiving facility must be equipped with a wet scrubber system (e.g., a caustic scrubber utilizing NaOH)[5]. The scrubber neutralizes the acidic exhaust gases, precipitating them as harmless salts and preventing the release of acid rain precursors into the atmosphere[5].

Protocol B: Chemical Neutralization (Dilute Aqueous Waste <1%)

For dilute aqueous solutions, in-house chemical neutralization is the preferred method to eliminate the compound's toxicity prior to final effluent discharge[3].

  • The Causality: The addition of a strong oxidizing agent, such as sodium hypochlorite (NaOCl), induces a nucleophilic attack on the isothiazole ring. This cleaves the reactive N-S bond, rapidly degrading the active heterocycle into non-sensitizing, open-chain aliphatic byproducts[3],[2].

Step-by-Step Neutralization Methodology:

  • Preparation: In a certified chemical fume hood, transfer the dilute aqueous waste into a suitably sized reaction vessel equipped with a magnetic stir bar. Ensure the compound concentration is below 1% (10,000 ppm)[3].

  • pH Adjustment: Adjust the solution pH to >9 using dilute sodium hydroxide (NaOH). Reasoning: Isothiazole ring degradation is significantly accelerated under alkaline conditions[3].

  • Oxidation: While stirring vigorously, slowly add a molar excess of sodium hypochlorite (standard 5.25–8.25% household bleach). A general guideline is a 10:1 volumetric ratio of bleach to the estimated waste solution[3].

  • Reaction Time: Allow the mixture to stir continuously for a minimum of 30 minutes to ensure complete S-N bond cleavage[3].

  • Self-Validating Quench: Neutralize unreacted hypochlorite by slowly adding a reducing agent, such as sodium bisulfite (NaHSO₃). Validation Step: Continuously test the solution with potassium iodide-starch paper until it tests negative for active chlorine (paper remains white)[3].

  • Final Disposal: Adjust the pH of the quenched solution to a neutral range (pH 6-8) using dilute acetic or citric acid. The benign aqueous mixture can now be disposed of as non-hazardous aqueous waste according to local institutional drain-disposal guidelines[3].

Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental discharge[4].

  • Evacuation & PPE: Evacuate non-essential personnel and don the PPE outlined in Table 2.

  • Containment: For solid spills, avoid raising dust. Gently cover the spill with damp absorbent pads or an inert absorbent material (e.g., vermiculite)[4].

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a compatible, sealable hazardous waste container[4].

  • Surface Decontamination: Wash the spill area with a 10% bleach solution to chemically degrade any residual trace amounts of the isothiazole compound via oxidation, followed by a thorough water rinse[3],[2].

Disposal Workflow Visualization

G cluster_segregation Waste Segregation Start 4-Amino-5-acetamido- 3-methylisothiazole Waste Solid Bulk Solid / Organic Waste Start->Solid Aqueous Dilute Aqueous Waste (<1%) Start->Aqueous Incineration High-Temp Incineration (>1000°C) Solid->Incineration EPA-approved TSDF Neutralization Chemical Neutralization (NaOCl Oxidation) Aqueous->Neutralization Fume Hood Scrubber Caustic Scrubber (Neutralizes SOx / NOx) Incineration->Scrubber Exhaust Gas FinalSolid Ash to Secure Landfill Scrubber->FinalSolid Particulate/Ash RingOpening Isothiazole Ring Cleavage (S-N Bond Break) Neutralization->RingOpening Oxidation FinalAqueous pH Adjustment & Drain (per local EHS) RingOpening->FinalAqueous pH 6-8

Figure 1: 4-Amino-5-acetamido-3-methylisothiazole waste segregation and disposal workflow.

Sources

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